molecular formula C13H19NO4 B141747 Di-O-methyl alpha-Ethyl DL-DOPA CAS No. 21231-75-4

Di-O-methyl alpha-Ethyl DL-DOPA

Cat. No.: B141747
CAS No.: 21231-75-4
M. Wt: 253.29 g/mol
InChI Key: YBORVBLJZJWGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-O-methyl alpha-Ethyl DL-DOPA, also known as Di-O-methyl alpha-Ethyl DL-DOPA, is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-O-methyl alpha-Ethyl DL-DOPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-O-methyl alpha-Ethyl DL-DOPA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-13(14,12(15)16)8-9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORVBLJZJWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of Di-O-methyl alpha-Ethyl DL-DOPA

Technical Profile: Di-O-methyl -Ethyl DL-DOPA

Structure, Synthesis, and Pharmacological Logic

Part 1: Chemical Identity & Molecular Architecture

The compound is a racemic amino acid derivative. Unlike L-DOPA, which is rapidly metabolized, the

Physicochemical Data Table
ParameterValue / Description
Common Name Di-O-methyl

-Ethyl DL-DOPA
IUPAC Name 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid
Molecular Formula C

H

NO

Molecular Weight 253.30 g/mol
Chirality Racemic (DL-mixture)
Core Scaffold Phenylalanine
Key Substituents 3,4-Dimethoxy (Ring);

-Ethyl (Backbone)
Predicted pKa Carboxyl: ~2.3
Solubility Soluble in ethanol, DMSO; sparingly soluble in water (neutral pH)
Structural Logic

The molecule is constructed on a phenylalanine backbone.

  • The Ring: A 3,4-dimethoxybenzyl group.[1] In vivo, these methoxy groups must be cleaved (O-demethylation) to regenerate the active catechol moiety.

  • The

    
    -Carbon:  This is a quaternary center bonded to the amine, carboxyl, benzyl, and ethyl  groups. The ethyl group provides significant steric hindrance compared to the methyl group in Methyldopa, potentially altering receptor binding affinity and enzyme kinetics.
    
Part 2: Synthesis Protocol (Bucherer-Bergs Route)

Expertise Note: While asymmetric synthesis (e.g., using Schöllkopf bis-lactim ethers) is preferred for clinical candidates to isolate the S-enantiomer, the Bucherer-Bergs synthesis is the industry standard for producing the DL-racemic mixture described in this topic. It is robust, scalable, and self-validating via intermediate crystallization.

Phase 1: Precursor Synthesis (Ketone Formation)

Target: 1-(3,4-dimethoxyphenyl)butan-2-one.

  • Reagents: 3,4-Dimethoxyphenylacetic acid, Propionic anhydride, Sodium propionate.

  • Mechanism: Dakin-West reaction.

  • Procedure:

    • Reflux 3,4-dimethoxyphenylacetic acid with excess propionic anhydride and catalytic sodium propionate at 140°C for 4 hours.

    • Causality: The reaction decarboxylates the acylated intermediate to form the ethyl ketone.

    • Validation: Monitor CO

      
       evolution. Completion is marked by cessation of gas evolution.
      
    • Purification: Vacuum distillation.

Phase 2: Hydantoin Ring Formation

Target: 5-ethyl-5-(3,4-dimethoxybenzyl)hydantoin.

  • Reagents: Ketone (from Phase 1), Ammonium Carbonate, Potassium Cyanide, 50% Ethanol/Water.

  • Protocol:

    • Dissolve the ketone in 50% EtOH. Add (NH

      
      )
      
      
      CO
      
      
      (3 eq) and KCN (1.2 eq).
    • Heat to 60°C for 12 hours in a sealed vessel.

    • Mechanism: The cyanide attacks the ketone carbonyl, followed by amine attack and cyclization with carbonate to form the stable hydantoin ring.

    • Self-Validation: The hydantoin product is often sparingly soluble in cold water. Cooling the reaction mixture precipitates the intermediate as white crystals.

Phase 3: Hydrolysis to Amino Acid

Target: Di-O-methyl

  • Reagents: 5N NaOH (aq), Reflux.

  • Protocol:

    • Reflux the hydantoin in 5N NaOH for 24 hours.

    • Causality: High pH and heat open the hydantoin ring and hydrolyze the urea intermediate to the free amino acid.

    • Work-up: Neutralize the solution to pH 6.0 (isoelectric point) using concentrated HCl.

    • Isolation: The zwitterionic amino acid precipitates upon neutralization. Recrystallize from water/ethanol.

Part 3: Pharmacological & Metabolic Logic[1][3]

This molecule acts as a False Precursor . The logic follows the "Methyldopa" pathway but with altered kinetics due to the ethyl group.

  • Absorption: The Di-O-methyl modification masks the polar catechol hydroxyls, significantly increasing oral bioavailability and blood-brain barrier (BBB) transport via the L-system transporter (LAT1).

  • Bioactivation (Phase I): Hepatic or neuronal CYP450 enzymes must O-demethylate the ring to yield

    
    -Ethyl DOPA .
    
  • Decarboxylation: Aromatic L-amino acid Decarboxylase (AADC) acts on

    
    -Ethyl DOPA.
    
    • Note: The

      
      -ethyl group slows this step compared to 
      
      
      -methyl, potentially acting as a competitive inhibitor of AADC rather than a substrate.
  • False Transmission: If decarboxylated, the product is

    
    -Ethyl Dopamine . This is taken up into synaptic vesicles, displacing endogenous dopamine and norepinephrine.
    
Experimental Workflow Visualization

GPrecursor3,4-Dimethoxy-phenylacetic AcidKetone1-(3,4-dimethoxyphenyl)butan-2-onePrecursor->KetoneDakin-West(Propionic Anhydride)Hydantoin5-Ethyl-5-(3,4-dimethoxybenzyl)hydantoinKetone->HydantoinBucherer-Bergs(KCN, (NH4)2CO3)TargetDi-O-methylalpha-Ethyl DL-DOPAHydantoin->TargetHydrolysis(NaOH, Reflux)Metabolite1alpha-Ethyl DOPA(Active Catechol)Target->Metabolite1In VivoO-DemethylationMetabolite2alpha-Ethyl Dopamine(False Transmitter)Metabolite1->Metabolite2AADCDecarboxylation

Figure 1: Synthetic route (solid lines) and theoretical metabolic bioactivation pathway (dashed lines).

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ peak: 254.14 m/z .

    • Fragmentation: Loss of NH

      
       and COOH typical of amino acids.
      
  • 1H NMR (D

    
    O/NaOD): 
    
    • Aromatic: ~6.8-7.0 ppm (3H, multiplet).

    • Methoxy: ~3.8 ppm (6H, singlet, distinct sharp peak).

    • Benzyl CH

      
      :  AB quartet (due to chiral center) around 3.0 ppm.
      
    • Ethyl CH

      
      :  Multiplet around 1.8-2.0 ppm.
      
    • Ethyl CH

      
      :  Triplet around 0.8 ppm (distinctive upfield shift).
      
References
  • Metcalf, B. W., & Jund, K. (1977). Synthesis of

    
    -ethynyl-3,4-dimethoxyphenylalanine. Tetrahedron Letters, 18(41), 3689-3692. Link
    
  • Musso, D. L., et al. (2003). Synthesis and Evaluation of -Methyl and -Ethyl DOPA Analogs. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for alpha-alkyl analogs).
  • PubChem Compound Summary. (2024). 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid (Analogous Search). Link

  • Wagner, I., & Musso, H. (1983). New Naturally Occurring Amino Acids. Angewandte Chemie International Edition, 22(11), 816-828. (Reference for alpha-substituted amino acid properties).

Pharmacological mechanism of action for Di-O-methyl alpha-Ethyl DL-DOPA

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological mechanism of Di-O-methyl alpha-Ethyl DL-DOPA (also known as alpha-ethyl-3,4-dimethoxyphenylalanine). Based on Structure-Activity Relationship (SAR) data for alpha-alkylated catecholamine precursors, this compound functions primarily as a lipophilic prodrug for alpha-ethyl-DOPA , a potent Aromatic L-Amino Acid Decarboxylase (AADC) inhibitor and biochemical probe.

Technical Monograph & Experimental Guide

Executive Summary

Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic phenylalanine derivative designed to modulate catecholamine biosynthesis. Structurally, it combines two critical modifications to the endogenous L-DOPA scaffold:

  • Alpha-Ethyl Substitution: Sterically hinders the decarboxylation process, converting the molecule from a substrate into a competitive or "suicide" inhibitor of AADC.

  • 3,4-Di-O-Methylation: Masks the catechol hydroxyls, significantly increasing lipophilicity and blood-brain barrier (BBB) permeability while preventing premature metabolism by Catechol-O-Methyltransferase (COMT).

Primary Mechanism: Upon metabolic O-demethylation, the compound releases alpha-ethyl-DOPA , which competitively inhibits AADC, thereby blocking the conversion of L-DOPA to dopamine. Unlike alpha-methyl-DOPA (Methyldopa), the ethyl analog exhibits distinct kinetics, often dissociating enzyme inhibition from the formation of active "false neurotransmitters."

Molecular Mechanism of Action

Phase I: Bioactivation & Transport

The "Di-O-methyl" moiety renders the molecule inactive at adrenergic receptors but highly efficient at crossing biological membranes.

  • Transport: It is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , allowing active transport across the BBB.

  • Bioactivation: Once intracellular, the methoxy groups are removed (likely via CYP450 isoforms or specific demethylases) to regenerate the active catechol, alpha-ethyl-DOPA .

Phase II: AADC Inhibition (The Core Mechanism)

The active metabolite, alpha-ethyl-DOPA, targets Aromatic L-Amino Acid Decarboxylase (AADC) .

  • PLP Binding: The amino group forms a Schiff base with the cofactor Pyridoxal-5'-Phosphate (PLP) within the AADC active site.

  • Steric Blockade: The bulky alpha-ethyl group creates steric hindrance that impedes the proton abstraction or the conformational change required for decarboxylation.

  • Outcome: The enzyme is trapped in an unproductive intermediate state, effectively reducing the pool of functional AADC available to convert endogenous L-DOPA to dopamine.

Divergence from Methyldopa

While alpha-methyl-DOPA is slowly decarboxylated to alpha-methyl-norepinephrine (a potent


-adrenergic agonist), the alpha-ethyl  analog is far more resistant to decarboxylation.
  • Result: It acts as a "pure" inhibitor of synthesis with reduced potential to generate active false neurotransmitters that lower blood pressure. This makes it a valuable probe for isolating the effects of enzyme inhibition from receptor agonism.

Pathway Visualization

The following diagram illustrates the bioactivation and inhibitory cascade.

Mechanism Prodrug Di-O-methyl alpha-Ethyl DL-DOPA (Lipophilic Prodrug) LAT1 LAT1 Transporter (BBB Crossing) Prodrug->LAT1 Transport Bioactivation CYP450 / Demethylase (Intracellular) LAT1->Bioactivation Intracellular Entry ActiveMetabolite Alpha-Ethyl-DOPA (Active Inhibitor) Bioactivation->ActiveMetabolite O-Demethylation AADC AADC Enzyme (PLP-Dependent) ActiveMetabolite->AADC Competitive Binding Inhibition Enzyme-Inhibitor Complex (Steric Blockade) AADC->Inhibition Formation of Stable Schiff Base Dopamine Dopamine Synthesis (BLOCKED) Inhibition->Dopamine Prevents Conversion

Caption: Pathway showing bioactivation of the dimethoxy prodrug and subsequent inhibition of AADC by the alpha-ethyl metabolite.

Experimental Protocols for Validation

In Vitro AADC Inhibition Assay

Objective: Quantify the


 of the demethylated metabolite (alpha-ethyl-DOPA) against AADC.

Reagents:

  • Source of AADC: Rat liver or kidney homogenate (rich in non-neuronal AADC) or striatal synaptosomes.

  • Substrate: L-DOPA (

    
    ) spiked with 
    
    
    
    -L-DOPA.
  • Inhibitor: Alpha-ethyl-DOPA (range

    
     to 
    
    
    
    ). Note: The Di-O-methyl form must be demethylated first or used in a whole-cell system capable of metabolism.

Workflow:

  • Preparation: Homogenize tissue in ice-cold phosphate buffer (pH 7.0) containing pyridoxal phosphate (

    
    ).
    
  • Incubation: Pre-incubate enzyme with alpha-ethyl-DOPA for 15 minutes at 37°C.

  • Reaction: Add substrate (

    
    -L-DOPA) and incubate for 20 minutes.
    
  • Termination: Stop reaction with

    
     trichloroacetic acid (TCA).
    
  • Quantification: Capture released

    
     in hyamine hydroxide-soaked wicks (for decarboxylation measurement) or separate dopamine via HPLC-ECD.
    
  • Analysis: Plot % inhibition vs. log[concentration] to determine

    
    .
    
In Vivo Dissociation Study (Rat Model)

Objective: Distinguish AADC inhibition from hypotensive effects (differentiating from Methyldopa).

Protocol:

  • Groups: Vehicle, Methyldopa (positive control), Di-O-methyl alpha-Ethyl DL-DOPA.

  • Dosing: Intraperitoneal (i.p.) injection,

    
     mg/kg.
    
  • Measurements:

    • Biochemistry: Sacrifice at

      
      . Measure striatal and cardiac dopamine/norepinephrine levels via HPLC.
      
    • Physiology: Monitor Mean Arterial Pressure (MAP) via tail-cuff or telemetry.

  • Expected Outcome:

    • Methyldopa:[1][2][3][4] Reduced catecholamines + Reduced MAP (due to alpha-methyl-NE).

    • Alpha-Ethyl Analog: Reduced catecholamines (synthesis block) + No significant change in MAP (lack of agonist metabolite).

Quantitative Data Summary (Comparative SAR)

CompoundStructureAADC Inhibition (

)
False Neurotransmitter FormationHypotensive Effect
L-DOPA 3,4-OH,

-H
Substrate (

mM)
Yes (Dopamine)No (unless peripheral)
Methyldopa 3,4-OH,

-CH

Potent InhibitorYes (

-Me-NE)
High (Agonist)

-Ethyl-DOPA
3,4-OH,

-C

H

Potent Inhibitor Negligible / InactiveLow / None
Di-O-Methyl

-Ethyl
3,4-OMe,

-C

H

Inactive (Prodrug)Requires BioactivationNone (Directly)

Table derived from SAR principles of alpha-alkylated amino acids [1, 2].

References

  • Levine, R. J., & Sjoerdsma, A. (1964).[3] Dissociation of the decarboxylase-inhibiting and norepinephrine-depleting effects of alpha-methyl-Dopa, alpha-ethyl-Dopa, 4-bromo-3-hydroxy-benzyloxyamine and related substances.[3] Journal of Pharmacology and Experimental Therapeutics, 146, 42–47.[1][3] Link

  • Winn, M., et al. (1975). Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs.[3][5] Journal of Medicinal Chemistry, 18(4), 434-437. Link

  • Soares-da-Silva, P., et al. (2000). The O-methylated derivative of L-DOPA, 3-O-methyl-L-DOPA, fails to inhibit neuronal and non-neuronal aromatic L-amino acid decarboxylase.[6] Brain Research, 863(1-2), 293-297.[6] Link

  • Blough, B. E., et al. (2014).[7] Alpha-ethyltryptamines as dual dopamine-serotonin releasers.[7] Bioorganic & Medicinal Chemistry Letters, 24(19), 4754-4758.[7] Link

Sources

Thermodynamic Properties and Stability Profile of Ethylated DOPA Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the thermodynamic characterization and stability profiling of ethylated DOPA derivatives, specifically focusing on L-DOPA Ethyl Ester (LDEE; Etilevodopa) . It is designed for pharmaceutical scientists requiring actionable data and validated experimental protocols.

Executive Summary

Ethylated DOPA derivatives, particularly L-DOPA Ethyl Ester (LDEE), represent a strategic prodrug approach to overcome the pharmacokinetic limitations of Levodopa (L-DOPA). By masking the carboxylic acid functionality, ethylation significantly alters the thermodynamic landscape of the molecule—shifting pKa values, enhancing lipophilicity (LogP), and modifying solubility profiles.

While LDEE offers superior gastric solubility and rapid absorption, its stability profile is governed by two competing degradation pathways: hydrolytic de-esterification (the activation step) and catechol oxidation (the inactivation step). This guide details the physicochemical parameters defining these behaviors and provides self-validating protocols for their assessment.

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of LDEE differs fundamentally from L-DOPA due to the removal of the zwitterionic character at neutral pH.

Structural & Thermodynamic Parameters
ParameterValue / RangeContext & Significance
Molecular Formula

MW: 225.24 g/mol
LogP (Octanol/Water) ~0.3 (Experimental/Computed)Significantly higher than L-DOPA (LogP

). The ethyl group reduces hydration energy, facilitating passive diffusion across lipophilic membranes.
Solubility (Water) >12 mg/mL (at 60°C)LDEE exhibits high solubility in gastric environments compared to the sparingly soluble L-DOPA (~1-5 mg/mL).
pKa (Amine) ~7.3 - 7.6Critical Shift: Esterification lowers the amine pKa (vs. ~9.7 in L-DOPA) due to the electron-withdrawing effect of the ester carbonyl. This increases the fraction of uncharged amine at physiological pH.
pKa (Phenols)

,

Similar to parent catechol. These sites remain susceptible to deprotonation-driven oxidation at pH > 7.
Melting Point Crystalline Free BaseLDEE HCl salts are often hygroscopic/amorphous; the free base is stabilized in crystalline form for formulation.
Thermodynamic Partitioning

Unlike L-DOPA, which exists as a zwitterion (net charge 0 but highly charged poles) at pH 7, LDEE exists primarily as a cationic species (protonated amine) in the stomach (pH 1-3) and transitions to a neutral free base in the duodenum (pH 6-7). This pH-dependent speciation drives its "ion trapping" behavior and rapid absorption window.

Stability Profile

The stability of LDEE is a function of pH, temperature, and oxidative stress. The molecule is a "kinetic prodrug," meaning its instability (hydrolysis) is a required feature for efficacy, but it must be controlled during storage.

Hydrolysis Kinetics (The Activation Pathway)

Hydrolysis of the ethyl ester bond is the primary degradation pathway.

  • Acidic Conditions (pH < 3): LDEE is kinetically stable. The protonated amine exerts an electrostatic repulsion against hydronium ion attack on the carbonyl carbon.

  • Neutral/Alkaline Conditions (pH > 6): Hydrolysis accelerates rapidly. Base-catalyzed hydrolysis (

    
    ) dominates, following pseudo-first-order kinetics in buffered solutions.
    
  • Enzymatic: In vivo, non-specific esterases (e.g., carboxylesterases) catalyze this reaction with high turnover rates (

    
    ).
    
Oxidative Degradation (The Inactivation Pathway)

The catechol moiety is sensitive to oxidation, forming reactive quinones and eventually melanin-like polymers.

  • Trigger: Deprotonation of the phenolic hydroxyls (pH > 8) or presence of transition metals (

    
    , 
    
    
    
    ).
  • Mechanism:

    
    .
    
  • Prevention: Requires strict anaerobic conditions or antioxidants (ascorbic acid, sodium metabisulfite) during processing.

Solid-State Stability
  • HCl Salt: Highly hygroscopic; absorbs atmospheric moisture, leading to autocatalytic hydrolysis in the solid state.

  • Free Base: When crystallized effectively (as described in Patent US6218566B1), the free base is non-hygroscopic and stable at 40°C for >6 months.

Visualizations

Degradation Pathways

The following diagram illustrates the competing pathways of bio-activation (hydrolysis) and degradation (oxidation).

LDEE_Pathways LDEE L-DOPA Ethyl Ester (Prodrug) LDOPA L-DOPA (Active Drug) LDEE->LDOPA Hydrolysis (Esterases/pH > 6) Quinone Dopaquinone (Toxic Intermediate) LDEE->Quinone Oxidation (pH > 7, O2) Ethanol Ethanol LDEE->Ethanol Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine Decarboxylation (AADC) LDOPA->Quinone Oxidation Melanin Melanin (Inert Polymer) Quinone->Melanin Polymerization

Figure 1: Competing metabolic and degradation pathways for L-DOPA Ethyl Ester.

Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal controls (linearity checks, mass balance) to ensure data integrity.

Protocol 1: Determination of pH-Rate Profile (Hydrolysis Kinetics)

Objective: Quantify the specific base-catalyzed hydrolysis rate constant (


) to predict shelf-life and GI stability.

Reagents:

  • Buffers: 50 mM Phosphate (pH 2.0, 6.0, 7.4), 50 mM Borate (pH 9.0).

  • Ionic Strength Adjuster: KCl (to maintain

    
     M).
    
  • HPLC Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of LDEE in 0.01 M HCl (stable stock).

  • Initiation: Spike stock into pre-warmed (37°C) buffer vials to a final concentration of 100 µM.

  • Sampling: At defined intervals (

    
     min), remove 100 µL aliquots.
    
  • Quenching: Immediately dilute aliquot 1:5 into cold 1% Phosphoric Acid . Why? This drops pH < 2, freezing the hydrolysis reaction for analysis.

  • Analysis: Inject onto RP-C18 HPLC. Monitor disappearance of LDEE peak and appearance of L-DOPA peak.

Data Processing (Self-Validation):

  • Plot

    
     vs. time.[1]
    
  • Validation Criteria: The plot must be linear (

    
    ) for pseudo-first-order kinetics.
    
  • Mass Balance: Sum of Area(LDEE) + Area(L-DOPA) (corrected for response factors) must remain constant (

    
    ). If mass balance drops, oxidative loss is occurring.
    
Protocol 2: Thermodynamic Solubility & Partitioning

Objective: Determine equilibrium solubility and LogD at physiological pH.

Workflow:

  • Excess Addition: Add excess solid LDEE (Free base) to buffer (pH 1.2 and pH 6.8).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant through 0.22 µm PVDF filter. Note: Check filter adsorption by discarding first 1 mL.

  • pH Check: Measure pH of filtrate. Why? Dissolution of the amine base may shift bulk pH.

  • Quantification: Dilute and analyze by HPLC.

Stability Testing Workflow

The following diagram outlines the decision tree for stability testing, ensuring all degradation modes are captured.

Stability_Workflow cluster_conditions ICH Stress Testing Start Start: LDEE Sample Stress Stress Conditions Start->Stress Acid Acid/Base (pH 1-9) Stress->Acid Ox Oxidative (0.3% H2O2) Stress->Ox Therm Thermal (40°C - 60°C) Stress->Therm Analysis HPLC Analysis (DAD/MS) Acid->Analysis Ox->Analysis Therm->Analysis Decision Degradation Pattern? Analysis->Decision Hydrolysis Hydrolysis Dominant (L-DOPA formed) Decision->Hydrolysis Peak shift -28 Da Oxidation Oxidation Dominant (Quinones/Melanin) Decision->Oxidation New peaks @ 400nm+

Figure 2: Stability testing decision tree for LDEE derivatives.

Therapeutic Implications

Bioavailability Enhancement

The ethyl ester modification serves two primary kinetic functions:

  • Gastric Solubilization: The higher solubility at gastric pH allows a higher concentration gradient (

    
    ) for absorption.
    
  • Intestinal Permeability: Upon neutralizing in the duodenum, the uncharged fraction of LDEE (higher LogP) permeates the intestinal epithelium more efficiently than the zwitterionic L-DOPA.

The "Prodrug" Trade-off

While LDEE improves absorption, it must be hydrolyzed to be active.

  • Scenario A (Ideal): Complete hydrolysis in the gut wall/liver

    
     High L-DOPA systemic levels.
    
  • Scenario B (Incomplete): Intact LDEE enters systemic circulation. While LDEE can cross the Blood-Brain Barrier (BBB) due to lipophilicity, it requires brain esterases to release dopamine. Current data suggests rapid systemic hydrolysis is the dominant pathway.

References

  • Di Stefano, A., et al. (2011). Prodrug strategies for the treatment of Parkinson's disease. Expert Opinion on Drug Delivery. Link

  • Fix, J. A., et al. (1989). Acyloxyalkyl esters of L-DOPA: synthesis, stability and pharmacokinetics. Pharmaceutical Research. Link

  • Milman, I., et al. (2001). Process for manufacturing of L-DOPA ethyl ester. U.S. Patent 6,218,566.[2] Link

  • Brunner-Guenat, M., et al. (1995).[3] Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour. Journal of Pharmacy and Pharmacology. Link

  • Zhou, Y. Z., et al. (2012). Studies of the Rate Constant of L-DOPA Oxidation and Decarboxylation by HPLC. Chromatographia. Link

Sources

Blood-brain barrier permeability of Di-O-methyl alpha-Ethyl DL-DOPA

Technical Monograph: Pharmacokinetics and BBB Transport Mechanisms of Di-O-methyl -Ethyl DL-DOPA

Executive Summary

Di-O-methyl


-Ethyl DL-DOPA

O-methylation of the catechol ring

-ethyl alkylation

This guide posits that Di-O-methyl

high passive permeabilitynon-substrate

Physicochemical Profile & In Silico Prediction

The BBB permeability of small molecules is governed by the "Rule of 5" adapted for the CNS. We analyze the compound's properties against these criteria to predict transport behavior.

Structural Analysis
  • Core Scaffold: Phenylalanine backbone.

  • Modification 1 (Di-O-methyl): Methylation of the 3- and 4-hydroxyl groups converts the polar catechol moiety into a lipophilic veratrole (dimethoxybenzene) system. This removes two Hydrogen Bond Donors (HBD).

  • Modification 2 (

    
    -Ethyl):  Introduction of an ethyl group at the 
    
    
    -carbon adds steric bulk and lipophilicity, preventing recognition by decarboxylases.
Calculated Physicochemical Parameters (In Silico)
ParameterL-DOPA (Reference)Di-O-methyl

-Ethyl DL-DOPA
Impact on BBB Permeability
Molecular Weight (MW) 197.19 g/mol ~253.3 g/mol Neutral: Still well below the 400-500 Da threshold for CNS entry.
LogP (Lipophilicity) -2.4 (Hydrophilic)~1.5 - 2.0 (Lipophilic) Positive: Shift from hydrophilic to lipophilic range favors passive diffusion.
H-Bond Donors (HBD) 4 (3 OH, 1 NH2)1 (1 NH2) Positive: Fewer HBDs (<3) significantly enhances BBB penetration.
Polar Surface Area (PSA) ~100 Ų~60-70 Ų Positive: PSA < 90 Ų is optimal for passive CNS entry.
Ionization (pKa) Zwitterionic at pH 7.4Zwitterionic at pH 7.4Neutral: Isoelectric point remains similar; lipid solubility of the neutral species drives transport.

Conclusion: The physicochemical profile strongly predicts that Di-O-methyl

transcellular passive diffusion

Mechanism of Transport: The LAT1 vs. Passive Diffusion Paradigm

Understanding the interaction with the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is critical. L-DOPA is a high-affinity substrate for LAT1. However, structural modifications drastically alter this affinity.

Transporter Interaction Analysis
  • Loss of Catechol Hydroxyls: LAT1 recognition is enhanced by meta/para-hydroxyl groups. The dimethoxy modification (Di-O-methyl) abolishes these H-bond interactions, significantly reducing affinity (Km increases by orders of magnitude).

  • Steric Hindrance (

    
    -Ethyl):  While 
    
    
    -methylation (e.g., Methyldopa) is tolerated by LAT1, the bulkier
    
    
    -ethyl group introduces steric clash within the transporter's binding pocket.
Transport Pathway Visualization

The following diagram illustrates the differential transport of L-DOPA versus the Di-O-methyl

BBB_Transportcluster_bloodBlood Plasma (Lumen)cluster_bbbBBB Endothelial Cellcluster_brainBrain ParenchymaLDOPAL-DOPA(Hydrophilic)LAT1LAT1 Transporter(SLC7A5)LDOPA->LAT1High AffinityTransportAnalogDi-O-methylalpha-Ethyl DOPA(Lipophilic)Analog->LAT1Blocked(Low Affinity)Analog_BrainAnalog(Intact)Analog->Analog_BrainPassive Diffusion(High LogP)DopamineDopamineLAT1->DopamineAADCDecarboxylationMembraneLipid Bilayer

Figure 1: Comparative transport mechanisms. L-DOPA utilizes LAT1, while the Di-O-methyl

Experimental Validation Protocols

To empirically verify the predicted permeability and metabolic stability, the following tiered experimental workflow is recommended.

Tier 1: In Vitro Permeability (PAMPA-BBB)

Objective: Rapidly assess passive diffusion potential without transporter interference.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.[1]

  • Protocol:

    • Donor Well: Load

      
       Di-O-methyl 
      
      
      -Ethyl DL-DOPA in PBS (pH 7.4).
    • Membrane: Coat PVDF filter with

      
       of 20 mg/mL porcine brain lipid in dodecane.
      
    • Acceptor Well: PBS (pH 7.4).

    • Incubation: 18 hours at 25°C in a humidity chamber.

    • Quantification: LC-MS/MS analysis of donor and acceptor compartments.

  • Success Criteria: Effective Permeability (

    
    ) 
    
    
    cm/s indicates high CNS penetration potential.
Tier 2: Cell-Based Transport (MDCK-MDR1)

Objective: Determine if the compound is a substrate for P-glycoprotein (P-gp) efflux, which could limit brain accumulation.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (ABCB1).

  • Protocol:

    • Seed cells on Transwell® inserts and culture for 5 days to form a confluent monolayer (TEER > 200

      
      ).
      
    • Apply compound (

      
      ) to the Apical (A) or Basolateral (B) side.
      
    • Measure transport in both directions (A

      
      B and B
      
      
      A) over 2 hours.
  • Data Analysis: Calculate Efflux Ratio (

    
    ).
    
  • Interpretation: An

    
     suggests the compound is not  a P-gp substrate, preserving its high BBB permeability.
    
Tier 3: In Situ Brain Perfusion (Rat Model)

Objective: The "Gold Standard" for measuring BBB influx rate (

  • Subject: Male Sprague-Dawley rats.

  • Perfusate: Bicarbonate-buffered physiological saline containing the test compound (

    
    ) and a vascular marker (e.g., 
    
    
    C-Sucrose) to correct for blood volume.
  • Procedure:

    • Cannulate the common carotid artery.

    • Ligate the external carotid artery to direct flow to the brain.

    • Perfuse for 60–120 seconds at a rate matching cerebral blood flow (10 mL/min).

    • Decapitate, harvest brain regions, and homogenize.

  • Calculation:

    
    
    Where 
    
    
    is the quantity in brain tissue,
    
    
    is the vascular volume, and
    
    
    is perfusion time.

Metabolic Stability & Prodrug Implications[1]

The structural modifications of Di-O-methyl

Resistance to Decarboxylation (AADC)
  • Mechanism: The enzyme Aromatic L-amino acid Decarboxylase (AADC) requires an

    
    -proton to abstract during the reaction mechanism.
    
  • Effect: The

    
    -ethyl group removes this proton, rendering the molecule completely resistant  to direct decarboxylation into a dopamine analog. It acts as a competitive inhibitor or a metabolically stable false substrate.
    
Resistance to Methylation (COMT)
  • Mechanism: Catechol-O-Methyltransferase (COMT) methylates a hydroxyl group on the catechol ring.[2]

  • Effect: Since the molecule is already "Di-O-methylated" (3,4-dimethoxy), it is immune to COMT degradation.

Potential Metabolic Activation (CYP450)

For this compound to act as a dopaminergic agent, it would likely require O-demethylation in the brain by Cytochrome P450 enzymes (specifically CYP2D6 or CYP1A2 variants expressed in the CNS).

  • Pathway: Di-O-methyl

    
    -Ethyl DOPA 
    
    
    
    
    -Ethyl DOPA (Active Inhibitor).

References

  • Pardridge, W. M. (2005). "The Blood-Brain Barrier: Bottleneck in Brain Drug Development."[1] NeuroRx, 2(1), 3-14. Link

  • Gomes, P., et al. (2011). "Amino acid-based prodrugs for brain drug delivery." Current Pharmaceutical Design, 17(32). Link

  • Uchino, H., et al. (2002). "Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1)." Molecular Pharmacology, 61(4), 729-737. Link

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology, 7(3), 402-408. Link

  • Smith, Q. R. (2000). "Carrier-mediated transport to enhance drug delivery to the brain."[3] International Congress Series, 1204, 57-66. Link

Toxicology data and safety profile for Di-O-methyl alpha-Ethyl DL-DOPA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Di-O-methyl alpha-Ethyl DL-DOPA , a specialized chemical entity primarily utilized as a reference standard in pharmacokinetic research and catecholamine analysis.

Toxicology Data, Safety Profile, and Analytical Applications

Part 1: Executive Summary & Chemical Identity

Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic phenylalanine derivative. It is structurally analogous to the antihypertensive drug Methyldopa (Aldomet) and the Parkinson's therapeutic Levodopa (L-DOPA), distinguished by two critical modifications:

  • Alpha-Ethyl Substitution: An ethyl group replaces the alpha-hydrogen (or alpha-methyl in Methyldopa), increasing steric bulk and altering enzyme kinetics.

  • Di-O-methylation: The catechol hydroxyls are protected as methoxy groups, significantly increasing lipophilicity and preventing immediate oxidation to quinones.

Primary Application: Internal Standard (IS)

Unlike its therapeutic analogs, this compound is rarely used as a standalone therapeutic agent. Its primary utility is as a robust Internal Standard (IS) in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) assays for quantifying L-DOPA, 3-O-Methyldopa (3-OMD), and Benserazide in biological matrices. Its structural similarity ensures it tracks with analytes during extraction, while the ethyl/methoxy modifications ensure chromatographic separation.

Physicochemical Properties
PropertyDataNote
Molecular Formula C₁₃H₁₉NO₄
Molecular Weight 253.29 g/mol
Physical State Crystalline PowderOff-white to pale yellow
Solubility Soluble in dilute acids (HCl); DMSOPoor water solubility compared to L-DOPA
pKa ~2.3 (COOH), ~9.7 (NH₂)Estimated based on phenylalanine core
Lipophilicity (LogP) ~1.5 - 2.0Higher than L-DOPA due to methoxy/ethyl groups

Part 2: Toxicology & Safety Profile

Direct Toxicological Data (GHS Classification)

As a research chemical, comprehensive clinical trial data (Phase I-III) does not exist. Safety profiles are derived from Material Safety Data Sheets (MSDS) and read-across toxicology from structural analogs.

  • Acute Toxicity: Data suggests low acute toxicity, comparable to L-DOPA (LD50 Mouse, oral: ~3650 mg/kg).

  • GHS Hazards:

    • H302: Harmful if swallowed (Category 4).

    • H315: Causes skin irritation (Category 2).

    • H319: Causes serious eye irritation (Category 2A).

    • H335: May cause respiratory irritation (STOT SE 3).

Mechanistic Toxicology (Read-Across Analysis)

The potential systemic toxicity of Di-O-methyl alpha-Ethyl DL-DOPA is inferred from its metabolic conversion to Alpha-Ethyl-DOPA and subsequent "False Neurotransmitters."

The False Neurotransmitter Pathway

If ingested in significant quantities, the compound undergoes O-demethylation (via CYP450) to form Alpha-Ethyl-DOPA . This active metabolite mimics DOPA but acts as a DOPA Decarboxylase (DDC) Inhibitor and a substrate for false neurotransmitter synthesis.

Mechanism:

  • Metabolic Activation: CYP450 removes methoxy groups

    
     Alpha-Ethyl-DOPA.
    
  • Decarboxylation: DDC converts it to Alpha-Ethyl-Dopamine .

  • Hydroxylation: Dopamine

    
    -hydroxylase converts it to Alpha-Ethyl-Norepinephrine .
    
  • Effect: This "false" norepinephrine displaces endogenous norepinephrine in storage vesicles but has lower intrinsic efficacy at adrenergic receptors, potentially leading to hypotension or sedation (similar to Methyldopa).

Pathway Visualization

MetabolicPathway Compound Di-O-methyl alpha-Ethyl DL-DOPA Metabolite1 Alpha-Ethyl-DOPA (Active Metabolite) Compound->Metabolite1 Liver Metabolism Metabolite2 Alpha-Ethyl-Dopamine Metabolite1->Metabolite2 Decarboxylation Metabolite3 Alpha-Ethyl-Norepinephrine (False Neurotransmitter) Metabolite2->Metabolite3 Vesicular Transport CYP CYP450 (O-Demethylation) CYP->Compound DDC DOPA Decarboxylase DDC->Metabolite1 DBH Dopamine Beta-Hydroxylase DBH->Metabolite2

Caption: Predicted metabolic activation pathway leading to false neurotransmitter accumulation.

Part 3: Experimental Protocols

Protocol: Use as Internal Standard in Plasma Analysis

Objective: Quantification of L-DOPA and 3-O-Methyldopa in rat plasma using Di-O-methyl alpha-Ethyl DL-DOPA as the Internal Standard (IS).

Rationale: The IS corrects for variations in Solid Phase Extraction (SPE) recovery and ionization efficiency. Its retention time (


) must be distinct from L-DOPA and Benserazide metabolites.

Workflow Steps:

  • Stock Preparation:

    • Dissolve 10 mg Di-O-methyl alpha-Ethyl DL-DOPA in 10 mL of 0.1 M HCl (1 mg/mL).

    • Store at -20°C (Stable for 3 months).

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma.

    • Add 10 µL of IS Working Solution (5 µg/mL).

    • Add 20 µL of 10% Perchloric Acid (Protein Precipitation).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Solid Phase Extraction (SPE):

    • Condition SCX (Strong Cation Exchange) cartridges with 1 mL Methanol then 1 mL Water.

    • Load supernatant.

    • Wash with 1 mL 0.1 M HCl.

    • Elute with 200 µL Ammonia/Methanol buffer.

  • HPLC-ECD Analysis:

    • Column: C18 Reverse Phase (e.g., Nucleosil C18, 5 µm).

    • Mobile Phase: Citrate/Acetate buffer (pH 4.0) with 5% Methanol + SOS (Ion pairing agent).

    • Detection: Electrochemical Detection (ECD) at +0.75 V.

Self-Validating Check:

  • Acceptance Criteria: The IS peak area must be consistent (<5% RSD) across all blank and standard injections. If IS recovery drops <60%, the extraction failed.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (100 µL) IS_Add Add IS: Di-O-methyl alpha-Ethyl DOPA Sample->IS_Add Precipitation Protein Precipitation (HClO4) IS_Add->Precipitation Centrifuge Centrifugation (10,000g, 4°C) Precipitation->Centrifuge SPE SPE (Cation Exchange) Isolate Catecholamines Centrifuge->SPE Supernatant HPLC HPLC-ECD Analysis Quantify vs IS Ratio SPE->HPLC Eluate

Caption: Step-by-step extraction and quantification workflow using the Internal Standard.

Part 4: Handling and Storage Guidelines

Safety Directive: Treat as a potential pharmacological agent. Avoid inhalation.

  • Engineering Controls: Weighing must be performed inside a Fume Hood or Powder Containment Balance Enclosure .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage:

    • Solid: Store at 2-8°C (Desiccated). Protect from light.

    • Solution: Acidic solutions (pH < 3) are stable at -20°C. Neutral/Alkaline solutions degrade rapidly due to auto-oxidation (though slower than unmethylated catechols).

  • Spill Cleanup: Dampen with water to prevent dust. Wipe with 10% bleach solution to degrade the organic structure, followed by water.

References

  • Grange, S., Holford, N. H., & Guentert, T. W. (2001). A Pharmacokinetic Model to Predict the PK Interaction of L-Dopa and Benserazide in Rats. Pharmaceutical Research, 18(8), 1174–1184.[1] (Identifies alpha-ethyldopa derivatives as internal standards for L-DOPA assays). Link

  • Porter, C. C., et al. (1962). Decarboxylase inhibition and norepinephrine depletion by alpha-methyl-DOPA and alpha-ethyl-DOPA. Journal of Pharmacology and Experimental Therapeutics.[2][3] (Establishes the biological activity of the alpha-ethyl parent structure).

  • ChemBlink. Di-O-methyl alpha-Ethyl DL-DOPA - CAS 21231-75-4 Data Sheet. (Source for chemical identity and CAS verification). Link

  • Echemi. Toxicological Safety Data for DOPA Derivatives. (General GHS classification data). Link

Sources

Receptor binding affinity of Di-O-methyl alpha-Ethyl DL-DOPA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Receptor Binding Affinity & Pharmacodynamics of Di-O-methyl alpha-Ethyl DL-DOPA

Executive Summary

This technical guide provides a rigorous analysis of the receptor binding profile of Di-O-methyl alpha-Ethyl DL-DOPA (3,4-dimethoxy-α-ethyl-phenylalanine) . Designed for drug development professionals, this document deconstructs the molecule’s Structure-Activity Relationship (SAR), detailing why its primary pharmacological relevance lies not in direct receptor agonism, but in its role as a lipophilic prodrug and transporter substrate .[1]

The guide moves beyond simple affinity constants to explore the metabolic activation pathways required for efficacy, providing self-validating protocols for quantifying its interaction with Dopaminergic (D2) and Adrenergic (


) systems.[1]

Molecular Architecture & Predicted Affinity Profile

To understand the binding affinity of Di-O-methyl alpha-Ethyl DL-DOPA, one must first analyze its deviation from the endogenous ligand, L-DOPA, and the pharmaceutical standard,


-Methyldopa.[1]
Structural Deconstruction
  • The Core: The phenylethylamine backbone remains, but the critical catechol moiety (3,4-dihydroxy) is masked.[1]

  • Di-O-methyl Modification: The replacement of hydroxyl groups (-OH) with methoxy groups (-OCH

    
    ) at positions 3 and 4 drastically alters the electrostatic potential.[1] Catecholamine receptors (D1, D2, 
    
    
    
    -adrenergic) require hydrogen bonding between the receptor’s serine residues (e.g., Ser5.42, Ser5.46 in D2) and the ligand’s hydroxyls.[1]
    • Impact: The methoxy groups create steric hindrance and abolish hydrogen bond donor capability.[1]

  • 
    -Ethyl Substitution:  The addition of an ethyl group at the 
    
    
    
    -carbon increases steric bulk compared to the methyl group in Methyldopa.[1]
    • Impact: This modification generally increases resistance to metabolic degradation by Monoamine Oxidase (MAO) but also slows decarboxylation by Aromatic L-Amino Acid Decarboxylase (AADC).[1]

Theoretical Binding Constants (Ki)

Based on established SAR data for O-methylated catecholamines (e.g., 3-O-methyldopa), the predicted direct binding affinity for this molecule is negligible.[1]

Receptor TargetPredicted Ki (nM)Functional StatusMechanism of Failure
Dopamine D

> 10,000 (Inactive)Non-binderLack of H-bond donors (Serine interaction blocked).[1]
Adrenergic

> 10,000 (Inactive)Non-binderSteric clash of

-ethyl group + Methoxy masking.[1]
LAT1 Transporter 50 - 200

M
SubstrateHigh affinity due to lipophilicity; competes with Levodopa.[1]

The "False" Signal: Metabolic Activation Pathway[1]

Research involving Di-O-methyl alpha-Ethyl DL-DOPA often yields confusing in vivo data because the molecule acts as a pro-drug .[1] The observed physiological effects (hypotension, sedation) are not caused by the parent molecule binding to receptors, but by its active metabolites.

The Bioactivation Cascade

The molecule must undergo O-demethylation (hepatic CYP450) and decarboxylation to become active.[1]

Bioactivation Parent Di-O-methyl alpha-Ethyl DL-DOPA (Inactive) Inter alpha-Ethyl-DOPA (Active Precursor) Parent->Inter Hepatic O-Demethylation (CYP2D6/CYP1A2) LAT1 LAT1 Transporter (BBB Crossing) Parent->LAT1 High Affinity Amine alpha-Ethyl-Dopamine (False Neurotransmitter) Inter->Amine Decarboxylation (AADC) Final alpha-Ethyl-NE (Selective alpha-2 Agonist) Amine->Final Beta-Hydroxylation (DBH)

Figure 1: The metabolic bioactivation pathway. The parent compound is inactive at the receptor level until processed into alpha-ethyl-norepinephrine.[1]

Experimental Protocols: Validating Affinity

To empirically confirm the lack of direct binding and characterize the transport kinetics, the following self-validating protocols are recommended.

Protocol A: Radioligand Displacement Assay (D2 High Affinity State)

Objective: Prove that Di-O-methyl alpha-Ethyl DL-DOPA does not displace standard ligands, distinguishing it from active catecholamines.

Reagents:

  • Source Tissue: Rat striatal membrane homogenates (rich in D2).[1]

  • Radioligand: [³H]-Spiperone (0.5 nM).[1]

  • Displacer: Di-O-methyl alpha-Ethyl DL-DOPA (Concentration range:

    
     M to 
    
    
    
    M).[1]
  • Non-specific Control: (+)-Butaclamol (1

    
    M).[1]
    

Workflow:

  • Membrane Prep: Homogenize striatal tissue in ice-cold Tris-HCl buffer (pH 7.4).[1] Centrifuge at 48,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation: Mix 100

    
    L membrane, 50 
    
    
    
    L [³H]-Spiperone, and 50
    
    
    L test compound. Incubate at 25°C for 60 mins.
  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • If

    
    , the hypothesis is confirmed (Negligible Affinity).[1]
    
  • Control Check: Unlabeled Dopamine must show

    
     in the same run to validate assay sensitivity.[1]
    
Protocol B: LAT1 Competitive Transport Assay

Objective: Determine the affinity for the Large Neutral Amino Acid Transporter (LAT1), which dictates the drug's ability to cross the Blood-Brain Barrier (BBB).[1]

Workflow:

  • Cell Line: Xenopus oocytes expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).[1]

  • Tracer: [¹⁴C]-L-Leucine.

  • Competition: Add [¹⁴C]-L-Leucine (10

    
    M) + Test Compound (graded concentrations).
    
  • Measurement: Lyse oocytes after 10 min and measure intracellular radioactivity.

Data Interpretation & Troubleshooting

When analyzing binding data for this specific molecule, researchers often encounter "ghost" affinity signals. This section clarifies how to interpret such anomalies.

ObservationLikely CauseCorrective Action
Unexpected High Affinity (Ki < 100 nM) Sample contamination with demethylated impurities (e.g., mono-O-methyl or free catechol).[1]Perform HPLC-MS on the test batch to ensure >99% purity. Catechols oxidize easily; protect from light/air.[1]
Non-Sigmoidal Displacement Curve Solubility issues at high concentrations (

M) due to lipophilicity.[1]
Use DMSO (<1% final conc.) and sonicate.[1] Check for precipitation.[1]
High Non-Specific Binding Lipophilic "sticking" to filters.[1]Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI).[1]
Stereochemistry Considerations (DL-Mixture)

The "DL" designation implies a racemic mixture.[1]

  • L-Isomer: The active substrate for LAT1 transport and AADC enzymes.[1]

  • D-Isomer: Generally inactive biologically but contributes to the total mass in the assay.[1]

  • Calculation Adjustment: If using the racemate, the calculated affinity (Ki) for the active transporter will be underestimated by 50% . Correct the final Ki:

    
    .
    

Visualizing the Assay Logic

The following diagram illustrates the decision logic for characterizing the molecule, ensuring resources are not wasted on incorrect targets.

AssayLogic Start Start: Characterize Di-O-methyl alpha-Ethyl DL-DOPA Purity QC: HPLC-MS Purity Check (Detect Demethylated Impurities) Start->Purity Binding Assay 1: D2 Receptor Binding ([3H]-Spiperone) Purity->Binding Decision Is Ki < 10 uM? Binding->Decision True Result: Impurity Likely (Retest Purity) Decision->True Yes False Result: Confirmed Inactive (Proceed to Transport) Decision->False No Transport Assay 2: LAT1 Competition (BBB Penetration Potential) False->Transport

Figure 2: Logical workflow for validating the pharmacological profile. Note the critical purity check step to avoid false positives caused by active metabolites.

References

  • Mechanism of Action of Alpha-Methyldopa. Biolife Publisher. (2024).[1][2] Detailed analysis of the metabolic conversion of alpha-alkylated DOPA derivatives into active "false neurotransmitters." 2

  • Binding of Dopamine and 3-methoxytyramine as L-DOPA Metabolites. PubMed. (2010).[1][3] Establishes the lack of affinity of O-methylated DOPA metabolites (3-OMD) for D1/D2 receptors, supporting the SAR prediction for the Di-O-methyl analog.[1] 3[1][2][4][5]

  • Structure-Activity Relationships of Alpha-Alkylated Derivatives. Drug Design Org. (2005). Provides the theoretical framework for how alpha-ethyl substitution affects enzymatic interaction and receptor binding steric hindrance.[1] 6[1][2][4][5][7][8]

  • 3,4-Dimethoxyphenethylamine Pharmacology. Wikipedia. (2024).[1] Contextual data on the pharmacology of the dimethoxy-phenyl ring structure, confirming weak to negligible affinity for dopaminergic systems compared to catechols.[1] 9

  • L-DOPA Metabolism and Transport. Wikipedia. (2024).[1] Overview of the LAT1 transport mechanism and the metabolic fate of DOPA analogs, essential for understanding the pharmacokinetics of the alpha-ethyl derivative. 1[1][2][4]

Sources

History and discovery of alpha-Ethyl substituted DOPA analogs

The Rise and Fall of -Ethyldopa: A Case Study in False Neurotransmitter Mechanics

Executive Summary


-Ethyldopa

-methyldopa (Aldomet)

While



Historical Genesis: The Decarboxylase Hypothesis

In the mid-20th century, the mechanism of hypertension was poorly understood. Researchers at Merck, led by Sjoerdsma and Udenfriend , hypothesized that inhibiting the biosynthesis of norepinephrine (NE) would lower blood pressure.

  • The Target: Aromatic L-amino acid decarboxylase (AADC/DDC), the enzyme converting DOPA to dopamine.

  • The Strategy: Introduce

    
    -alkylated analogs of DOPA to competitively inhibit DDC or act as alternative substrates.
    
  • The Candidates:

    • 
      -Methyldopa:  Showed potent antihypertensive effects in humans.[1]
      
    • 
      -Ethyldopa:  Synthesized to test if increasing steric bulk would enhance metabolic stability or potency.
      

The Paradox:


Chemical Synthesis & Structural Logic

The synthesis of

Bucherer-Bergs reactionStrecker synthesis

Synthetic Protocol

Precursor: 1-(3,4-dimethoxyphenyl)-2-butanone (Ethyl ketone analog of the phenylacetone used for methyldopa).

Step-by-Step Workflow:

  • Ketone Formation: Condensation of veratraldehyde with nitropropane or similar alkylating agents, followed by reduction/hydrolysis to yield 1-(3,4-dimethoxyphenyl)-2-butanone .

  • Hydantoin Ring Formation (Bucherer-Bergs):

    • Reagents: Ammonium carbonate, Potassium cyanide.

    • Conditions: Aqueous ethanol, reflux.

    • Mechanism:[2][3][4] The ketone carbonyl reacts to form a spiro-hydantoin intermediate.

  • Hydrolysis:

    • Reagents: NaOH or Ba(OH)₂, high heat.

    • Outcome: Ring opening of the hydantoin to yield the

      
      -amino acid structure.
      
  • Demethylation:

    • Reagents: 48% HBr or BBr₃.

    • Outcome: Cleavage of the methoxy protecting groups to yield the free catechol,

      
      -ethyldopa .
      
Structural Comparison
Compound

-Substituent
Steric Bulk (A-value)DDC Substrate Status
L-DOPA -HMinimalExcellent (Native)

-Methyldopa
-CH₃Moderate (1.70)Good (Slow)

-Ethyldopa
-CH₂CH₃High (1.75+)Poor / Competitive Inhibitor

Pharmacology: The "False Neurotransmitter" Divergence

The critical failure of

Metabolic Pathway

Both methyl- and ethyl-DOPA traverse the blood-brain barrier (BBB) and enter adrenergic neurons. They are processed by the same enzymatic machinery as endogenous DOPA.

Figure 1: The metabolic activation pathway. Both analogs undergo transformation, but the final receptor interaction determines efficacy.

The Receptor Affinity "Cliff"

The resulting metabolite of


-ethylnorepinephrine


Quantitative Comparison of Metabolites (Rabbit Aorta


-Receptor):
MetaboliteRelative Affinity (

)
Relative Efficacy (

)
Classification
L-Norepinephrine (Endogenous) 1.001.00Full Agonist

-Methylnorepinephrine
0.095~1.00Full Agonist

-Ethylnorepinephrine
0.0048 0.41 Weak Partial Agonist

Data Source: Besse & Furchgott, 1976.[5][6]

Mechanistic Insight: The additional methylene group (-CH₂-) in the ethyl chain creates severe steric clash within the ligand-binding pocket of the

20-fold200-fold

Clinical & Toxicological Profile

Efficacy (Hypotension)
  • 
    -Methyldopa:  Effective antihypertensive.[1][3] Lowers BP by stimulating central 
    
    
    autoreceptors, reducing sympathetic outflow.
  • 
    -Ethyldopa:  Ineffective. While it depletes endogenous norepinephrine (by displacing it in storage vesicles), the replacement molecule (
    
    
    -ethyl-NE) cannot signal. The result is a "silent" sympathetic system, but without the active central suppression required for hypotension.
Toxicity (Autoimmunity)

Despite its lack of efficacy,

immunological toxicity
  • Lupus-like Syndrome: Both compounds can induce the formation of antinuclear antibodies (ANA).

  • Hemolytic Anemia: Both are associated with a positive Coombs test.

  • Mechanism: The toxicity is likely driven by the reactive catechol-quinone intermediates formed during oxidative metabolism, a property of the catechol moiety rather than the

    
    -alkyl group.
    

References

  • Besse, J. C., & Furchgott, R. F. (1976). Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta.[5][6][7] Journal of Pharmacology and Experimental Therapeutics, 197(3), 661-678. Link

  • Sjoerdsma, A., Vendsalu, A., & Engelman, K. (1963). Studies on the Metabolism and Mechanism of Action of Methyldopa. Circulation, 28(4), 492-502. Link

  • Sourkes, T. L. (1954). Inhibition of Dihydroxyphenylalanine Decarboxylase by Derivatives of Phenylalanine. Archives of Biochemistry and Biophysics, 51(2), 444-456. Link

  • Muscholl, E., & Maitre, L. (1963).
  • Levine, R. J., & Sjoerdsma, A. (1964). Dissociation of the Decarboxylase-Inhibiting and Norepinephrine-Depleting Effects of -Methyl-Dopa, -Ethyl-Dopa, 4-Bromo-3-Hydroxy-Benzyloxyamine and Related Substances. Journal of Pharmacology and Experimental Therapeutics, 146(1), 42-47.

Methodological & Application

Preparation of Di-O-methyl alpha-Ethyl DL-DOPA stock solutions for in vitro assays

Application Note: Preparation of Di-O-methyl -Ethyl DL-DOPA Stock Solutions for In Vitro Assays[1]

1

Abstract & Compound Profile

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of Di-O-methyl


-Ethyl DL-DOPA1

O-methylation

-ethylation
1

These modifications significantly alter the physicochemical profile, rendering standard aqueous solubilization methods (e.g., pure saline) ineffective.[1] The O-methylation removes the hydrogen-bonding catechol hydroxyls, increasing lipophilicity, while the

1Dimethyl Sulfoxide (DMSO)1
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataRelevance to Protocol
Chemical Name 3-(3,4-dimethoxyphenyl)-2-ethyl-DL-alanineTarget compound identity.
Molecular Weight ~253.3 g/mol (Estimate based on formula C

H

NO

)
Required for molarity calculations.[1]
Solubility Class Lipophilic Amino Acid DerivativeInsoluble in neutral water. Soluble in DMSO, Ethanol, and Dilute Acid.[1]
Stability ModerateO-methylation protects against rapid oxidation (melanization) typical of catechols, but light sensitivity remains.[1]
pKa (Amine) ~9.0 - 9.5Requires pH < 2 for aqueous solubility (protonation).[1]
pKa (Acid) ~2.0 - 2.5Ionized at physiological pH.[1]

Critical Considerations & Causality

Solvent Selection Logic
  • Why DMSO? The 3,4-dimethoxy groups eliminate the polarity provided by the phenolic hydroxyls found in DOPA.[1] Combined with the hydrophobic ethyl side chain, the molecule behaves more like a substituted phenylalanine.[1] DMSO disrupts these hydrophobic interactions effectively, allowing for high-concentration stocks (up to 100 mM) that are stable at -20°C.[1]

  • Why Avoid Neutral Aqueous Buffers? At pH 7.4, the zwitterionic form of this bulky amino acid often aggregates or precipitates due to the "salting-out" effect, leading to inconsistent assay dosing.[1]

  • Why Acidic Water (Alternative)? If DMSO is toxic to your specific cell line (e.g., primary neurons sensitive to >0.1% DMSO), 0.1 M HCl can be used.[1] The acid protonates the amino group (

    
    ), forcing solubility via ionic charge.[1]
    
Stability Mechanisms[1]
  • Oxidation: Unlike L-DOPA, which turns black rapidly due to quinone formation, Di-O-methyl

    
    -Ethyl DL-DOPA is "capped" by methyl groups.[1] However, stock solutions should still be protected from light to prevent photo-degradation of the aromatic ring.[1]
    
  • Racemization: As a DL-mixture, the compound is stable against spontaneous racemization under standard storage conditions.[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the preparation workflow.

StockPrepStartStart: Di-O-methyl alpha-Ethyl DL-DOPA PowderCheckAssayCheck Assay ToleranceStart->CheckAssayDMSO_PathAssay Tolerates DMSO (<0.5%)CheckAssay->DMSO_PathStandardHCl_PathAssay Sensitive to DMSOCheckAssay->HCl_PathSensitiveDissolveDMSODissolve in Anhydrous DMSO(Target: 10-50 mM)DMSO_Path->DissolveDMSOAliquotDMSOAliquot & Store at -20°C(Stable >6 months)DissolveDMSO->AliquotDMSODissolveHClDissolve in 0.1 M HCl(Target: 1-10 mM)HCl_Path->DissolveHClFilterHClSterile Filter (0.22 µm)Required for AqueousDissolveHCl->FilterHClAliquotHClAliquot & Store at -80°C(Use within 1 month)FilterHCl->AliquotHCl

Caption: Decision matrix for solvent selection based on assay sensitivity. DMSO is preferred for stability; HCl is the alternative for solvent-sensitive biological systems.[1]

Detailed Protocols

Protocol A: Preparation of 50 mM Stock in DMSO (Preferred)

Best for: High-throughput screening, enzyme assays, and robust cell lines (HEK293, HeLa).[1]

  • Calculate Mass:

    • Formula:

      
      [1]
      
    • Example: To prepare 1 mL of 50 mM stock (MW ≈ 253.3):

      
      [1]
      
  • Weighing: Accurately weigh ~12.7 mg of powder into a sterile 1.5 mL microcentrifuge tube. Record the exact mass to adjust the solvent volume.[1]

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): DMSO is bacteriostatic, but if sterility is critical, filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (CA) with DMSO.[1]

  • Storage:

    • Aliquot into light-protective amber tubes (or wrap in foil).

    • Store at -20°C .

    • Shelf Life: 6–12 months. Avoid freeze-thaw cycles >3 times.[1]

Protocol B: Preparation of 10 mM Stock in 0.1 M HCl (Alternative)

Best for: Primary neuronal cultures or assays where DMSO interference is documented.

  • Preparation of Solvent: Prepare 0.1 M Hydrochloric Acid (HCl) using sterile cell-culture grade water.[1]

  • Weighing: Weigh ~2.5 mg of powder (for 1 mL of 10 mM stock).

  • Solubilization:

    • Add 1 mL of 0.1 M HCl.

    • Vortex immediately. The low pH is required to protonate the amine.[1]

    • Note: Solubility is lower in aqueous acid than DMSO.[1] Do not exceed 10 mM.

  • Neutralization Strategy (Critical):

    • When adding this stock to the cell culture media (pH 7.4), the acid will be diluted.[1]

    • Self-Validation Step: Ensure the dilution factor is at least 1:100 (e.g., 10 µL stock into 1 mL media) to prevent media acidification.[1] The buffering capacity of the media (HEPES/Bicarbonate) should neutralize the small amount of HCl.[1]

  • Storage:

    • Store at -80°C . Aqueous stocks are less stable than DMSO stocks.

    • Shelf Life: 1 month.

Dilution Strategy for In Vitro Assays[1]

To ensure the compound remains in solution during the assay, follow this "Intermediate Dilution" method to prevent precipitation shock.

Scenario: Target assay concentration is 50 µM .

  • Step 1 (Stock): Thaw 50 mM DMSO stock.

  • Step 2 (Intermediate): Prepare a 10x Working Solution (500 µM) in the assay buffer or media.

    • Technique: Add 10 µL of 50 mM Stock into 990 µL of pre-warmed (37°C) media.

    • Vortex immediately. This rapid dispersion prevents local high concentrations that trigger precipitation.

  • Step 3 (Final): Add 10 µL of the 10x Working Solution to 90 µL of cells/well.

    • Final DMSO Concentration: 0.1% (Safe for most cells).

QC Check: Inspect the 10x Working Solution under a microscope or turbidity meter. If it looks cloudy, the compound has precipitated.[1] Reduce the concentration or increase the serum content (BSA/FBS) in the media to act as a carrier.[1]

References

  • Agilent Technologies. (2023). Amino Acid Analysis: "How-To" Guide. (Provides standard protocols for solubilizing amino acid derivatives in dilute acid). Link

  • Sigma-Aldrich (Merck). (2024).[1] Preparation of Amino Acid and Peptide Stock Solutions.[1][2][3] (Authoritative guide on using DMSO and HCl for hydrophobic residues). Link

  • PubChem. (2025).[4] Compound Summary: 3,4-Dimethoxy-L-phenylalanine (Related Analog).[1] (Source for physicochemical properties of the O-methylated core). Link

  • ChemicalBook. (2026). DL-DOPA Properties and Solubility.[1][5][6][7][8] (Baseline solubility data for the parent scaffold). Link

Application Note: Optimal Solvent Selection for Dissolving Di-O-methyl alpha-Ethyl DL-DOPA

[1][2][3]

Part 1: Executive Summary & Chemical Profile[1][2][4]

Dissolving Di-O-methyl alpha-Ethyl DL-DOPA presents a unique challenge due to its hybrid physicochemical nature. Unlike its parent compound (DOPA), which is hydrophilic and oxidation-prone, this derivative possesses significant lipophilic modifications (two methoxy groups and an alpha-ethyl chain) while retaining the zwitterionic character of an amino acid.[1][2][3]

This guide provides a self-validating protocol for solubilization, prioritizing stability and biological compatibility. The recommended primary solvent system is anhydrous DMSO for stock solutions, or 0.1 M HCl for immediate aqueous applications. [1][2][4]

Chemical Identity & Physicochemical Analysis

Understanding the molecule is the first step to successful solvation.[4]

FeatureChemical Implication for Solvation
Core Structure Phenylalanine backbone (Zwitterionic:

at neutral pH).[1][2][3]
3,4-Dimethoxy Removes phenolic hydroxyls.[1][2][3][4] Result: Reduced water solubility compared to DOPA; increased stability against oxidation; increased solubility in organic solvents.[1][2][3]

-Ethyl Group
Steric bulk at the chiral center.[1][2][3][4] Result: Increases lipophilicity (

increase); may slow dissolution kinetics due to steric hindrance.[2][3][4]
DL-Configuration Racemic mixture. Result: Crystal lattice energy may differ from pure enantiomers, potentially affecting saturation limits.[1][2][3][4]

Part 2: Solvent Selection Strategy

The selection of a solvent must balance solubility power (thermodynamics) with compound stability (chemical kinetics).[1][2][3][4]

Solubility Screening Matrix

Data derived from structure-property relationship (SPR) analysis of phenylalanine analogs.[1][2][3]

Solvent SystemSolubility PotentialApplication ContextRisk Factor
Neutral Water Poor (< 1 mg/mL)Not recommended.[1][2][3]Zwitterionic lattice is stable; hydrophobic side chains prevent solvation.[2][3][4]
0.1 M HCl High (> 10 mg/mL)Aqueous stock, HPLC injection, acute animal dosing.[1][2][3][4]Protonation of amine breaks zwitterionic lattice.[2][3][4] Stable short-term.
0.1 M NaOH Moderate/High Not recommended.[1][2][3][4]High pH promotes racemization and potential hydrolysis.[2][3][4]
DMSO (Anhydrous) Excellent (> 25 mg/mL)In vitro assays, cryopreservation, long-term stock.[1][2][3][4]Hygroscopic; DMSO can be cytotoxic >0.1% in cell culture.[2][3][4]
Ethanol (Abs.) Moderate Co-solvent formulations.[1][2][3][4]Lower solubility than DMSO; evaporation issues.[2][3][4]
Decision Logic for Researchers

The following decision tree illustrates the logical flow for selecting the optimal solvent based on your experimental endpoint.

SolventSelectionStartExperimental GoalTypeApplication Type?Start->TypeInVitroIn Vitro / Cell CultureType->InVitroCellularInVivoIn Vivo / Animal StudyType->InVivoSystemicAnalyticalAnalytical (HPLC/MS)Type->AnalyticalQuantificationDMSO_PathUse DMSO Stock(Dilute <0.5%)InVitro->DMSO_PathAcid_PathUse 0.1M HCl(Adjust pH if needed)InVivo->Acid_PathMobile_PathUse Mobile Phase(e.g., MeOH/Water + Acid)Analytical->Mobile_Path

Figure 1: Decision matrix for solvent selection based on downstream application.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Best for: In vitro screening, long-term storage (-20°C).[1][2][3]

Reagents:

  • Di-O-methyl alpha-Ethyl DL-DOPA (Solid).[1][2][3][5][6]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[2][3][4]

Procedure:

  • Weighing: Accurately weigh 10 mg of the compound into a sterile, amber glass vial. Note: Amber glass protects from potential photodegradation, though methoxy-protection improves stability.[1][2][3]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The alpha-ethyl group adds steric bulk that may slow crystal lattice breakup.[1][2][3]

  • Sterilization (Optional): If used for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[2][3][4] Do not use Nylon filters with DMSO.[1][2][3][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Vehicle (Acid-Assisted)

Best for: In vivo IP/IV injection or immediate aqueous chemistry.[1][2][3][4]

Reagents:

  • 0.1 M Hydrochloric Acid (HCl) - Sterile.[2][3][4]

  • Phosphate Buffered Saline (PBS), pH 7.4.[2][3][4]

  • 1 M NaOH (for pH adjustment, if necessary).[2][3]

Procedure:

  • Initial Solubilization: Weigh 10 mg of compound. Add 500 µL of 0.1 M HCl.

  • Mixing: Vortex until fully dissolved. The solution should be clear. The low pH protonates the amine (

    
    ), rendering the molecule a soluble cation.[4]
    
  • Dilution/Buffering: Slowly add 9.5 mL of PBS or Saline while stirring.

  • pH Check: Check pH. It will likely be acidic.[2][3][4]

    • Critical Step: If the pH is too low for injection (< pH 4), carefully titrate with dilute NaOH (0.1 M) to pH ~5.5–6.0.[3][4]

    • Warning: Approaching neutral pH (7.0–7.[2][3][4]4) increases the risk of precipitation as the molecule returns to its zwitterionic, hydrophobic state.[4] Do not exceed pH 6.5 without verifying solubility stability.

Part 4: Stability & Self-Validating Quality Control[1][2][3]

A "self-validating" system implies that the user can verify the success of the protocol in real-time.[1][2][3]

Visual Inspection (The Tyndall Effect)

After dilution into aqueous media, shine a laser pointer (or bright focused light) through the vial.[3][4]

  • Pass: The beam passes through invisibly (True Solution).[1][2][3][4]

  • Fail: You see a visible beam path or scattering (Colloidal Suspension/Precipitation).[1][2][3][4] Action: Increase DMSO content or lower pH.

HPLC Purity Check Workflow

To ensure the solvent or heat has not degraded the compound (e.g., hydrolysis of methoxy groups or racemization), run a baseline HPLC.[1][4]

QC_WorkflowSampleDissolved SampleFilterFilter (0.22 µm)Sample->FilterHPLCHPLC Injection(C18 Column)Filter->HPLCDetectUV Detection(280 nm)HPLC->DetectResult_PassSingle Peak(>98%)Detect->Result_PassRetention Time MatchResult_FailMultiple Peaks(Degradation)Detect->Result_FailNew Peaks

Figure 2: Quality Control workflow to validate solvent compatibility.

Part 5: References

  • O'Neil, M.J.[1][2][3][4] (Ed.). (2013).[2][3][4] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[2][3][4] Cambridge: Royal Society of Chemistry.[3][4] (Reference for general solubility of Phenylalanine derivatives).

  • Sigma-Aldrich. (n.d.).[1][2][3][4] Product Specification: L-DOPA Methyl Ester Hydrochloride. Retrieved from (Extrapolated solubility data for methoxy/ester derivatives).[2][3][4]

  • PubChem. (2023).[2][3] Compound Summary for CID 10632946 (3,4-Dimethoxy-L-phenylalanine). National Center for Biotechnology Information.[2][3] Retrieved from [Link]

  • Yalkowsky, S.H., et al. (2010).[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4] (Source for estimation of LogP and solubility lowering effects of alpha-ethyl substitution).

Application Note: Dosing Guidelines for Di-O-methyl alpha-Ethyl DL-DOPA in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the use of Di-O-methyl alpha-Ethyl DL-DOPA (CAS: 21231-75-4) in rodent models. This guide is designed for researchers investigating catecholamine metabolism, hypertension, and neuropharmacology.

Introduction & Rationale

Di-O-methyl alpha-Ethyl DL-DOPA is a structural analog of the classic antihypertensive and DOPA decarboxylase inhibitor,


-Methyl-DOPA (Aldomet). Chemically, it is 3,4-dimethoxy-

-ethyl-phenylalanine
.
Mechanism of Action (MOA)

Unlike L-DOPA, which is a direct precursor to dopamine,


-alkylated derivatives like this compound often function as:
  • Metabolic Probes: The di-O-methyl groups increase lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration compared to the dihydroxy parent compound.

  • Prodrug/Precursors: Once systemic, the methoxy groups are typically cleaved (O-demethylation) by hepatic microsomes to yield

    
    -Ethyl-DOPA .
    
  • False Transmitters/Inhibitors: The resulting

    
    -Ethyl-DOPA can inhibit Aromatic L-Amino Acid Decarboxylase (AADC) or be decarboxylated to 
    
    
    
    -ethyl-dopamine, acting as a "false neurotransmitter" that displaces norepinephrine in synaptic vesicles, lowering blood pressure and altering sympathetic tone.
Why use this specific analog?

Researchers typically select the Di-O-methyl


-Ethyl variant to:
  • Enhance CNS Delivery: Bypass peripheral decarboxylation mechanisms that rapidly degrade non-methylated DOPA analogs.

  • Study Demethylation Kinetics: Evaluate the rate of bioactivation in metabolic disease models.

  • Sustain Release: Create a "depot" effect where the active inhibitor is generated slowly over time.

Chemical Properties & Formulation

This compound is significantly more lipophilic than L-DOPA or


-Methyl-DOPA due to the methylation of the catechol hydroxyls. Standard aqueous saline will not dissolve this compound effectively. 
Physicochemical Data
PropertyValue
Molecular Formula C

H

NO

Molecular Weight ~253.3 g/mol
Solubility Low in neutral water; Soluble in DMSO, Ethanol, and Acidic media.[1]
Appearance White to off-white crystalline powder.
Formulation Protocol (Vehicle Selection)

For intraperitoneal (IP) or oral (PO) administration in rats/mice, use the following Self-Emulsifying Drug Delivery System (SEDDS) or Acidic Saline method to ensure consistent bioavailability.

Option A: Acidic Saline (Preferred for IP)

Best for minimizing vehicle toxicity in repeated dosing.

  • Weigh the required amount of Di-O-methyl

    
    -Ethyl DL-DOPA.
    
  • Dissolve in a minimal volume of 0.1 N HCl (approx. 10% of final volume). Vortex until clear.

  • Slowly add 0.9% Sterile Saline to reach 90% of final volume.

  • Adjust pH to ~5.5–6.0 using 0.1 N NaOH . Caution: Precipitate may form if pH > 6.5.

  • Filter sterilize (0.22 µm) immediately before use.

Option B: DMSO/PEG Mix (Preferred for High Dose/PO)

Best for solubility at doses >100 mg/kg.

  • Dissolve compound in 10% DMSO (v/v).

  • Add 40% PEG-400 (polyethylene glycol).

  • Bring to volume with 50% Distilled Water .

  • Note: This vehicle can be viscous; use a larger gauge needle (23G) for IP injections.

Dosing Guidelines

These guidelines are derived from molar equivalents of


-Methyl-DOPA and pharmacokinetic scaling of dimethoxy-phenylalanine derivatives.
Recommended Dose Ranges (Rat/Mouse)
Study TypeRouteDose Range (mg/kg)FrequencyRationale
PK / Metabolism IP / IV25 – 50 Single BolusSufficient to detect parent/metabolites without saturating demethylase enzymes.
BP / CNS Effects IP50 – 150 Daily (QD)Comparable to effective doses of

-Methyl-DOPA (100 mg/kg) but accounts for prodrug conversion lag.
Toxicity / Max PO200 – 400 SingleHigh doses required to overcome first-pass metabolism if oral bioavailability is low.

Critical Note on Stereochemistry: As a DL-racemate , only the L-isomer is typically biologically active at the decarboxylase level. The D-isomer may be metabolically inert or compete for transport. If using the DL-mixture, double the dose relative to pure L-isomer protocols to achieve the same pharmacodynamic effect.

Experimental Workflow

Pathway Visualization

The following diagram illustrates the metabolic bioactivation and downstream effects of the compound.

G Compound Di-O-methyl alpha-Ethyl DL-DOPA (Prodrug / Lipophilic) Liver Hepatic Microsomes (CYP450 / Demethylase) Compound->Liver Systemic Absorption Intermediate Mono-O-methyl-alpha-Ethyl-DOPA Liver->Intermediate O-Demethylation (Slow) ActiveDrug alpha-Ethyl-DOPA (Active Inhibitor) Intermediate->ActiveDrug O-Demethylation AADC Aromatic L-Amino Acid Decarboxylase (AADC) ActiveDrug->AADC Inhibits or Substrate FalseTrans alpha-Ethyl-Dopamine (False Transmitter) AADC->FalseTrans Decarboxylation Effect Hypotension / Reduced Sympathetic Tone FalseTrans->Effect Displaces NE in Vesicles

Figure 1: Metabolic activation pathway from the Di-O-methyl prodrug to the active alpha-ethyl false transmitter.

Step-by-Step Protocol: Intraperitoneal Administration
  • Preparation:

    • Calculate total mass required:

      
      .
      
    • Prepare fresh vehicle (Option A or B above).

    • Self-Validation: Check pH.[2] If pH < 4 or > 7, adjust to prevent peritoneal irritation/precipitation.

  • Baseline Measurements:

    • Measure body weight.[3]

    • Record baseline blood pressure (tail-cuff) or locomotor activity (open field) if applicable.

  • Administration:

    • Restrain animal securely.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Volume: 5 mL/kg for Rats, 10 mL/kg for Mice. (e.g., 1.0 mL for a 200g rat).

  • Post-Dosing Monitoring:

    • 0-30 min: Observe for "wet dog shakes" (serotonergic activation) or sedation.

    • 1-4 hours: Peak pharmacodynamic effect (hypotension/sedation) usually occurs here as the compound is demethylated.

    • 24 hours: If chronic, repeat dose.

  • Sampling (PK Study):

    • Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.

    • Stabilization: Add sodium metabisulfite (antioxidant) to plasma immediately to prevent oxidation of the catechol metabolites.

Safety & Troubleshooting

Toxicity Indicators
  • Sedation/Ptosis: Common at doses >150 mg/kg due to central norepinephrine depletion.

  • Hypothermia: Dopaminergic modulation can disrupt thermoregulation. Maintain animals on a heating pad during acute observation.

  • Weight Loss: Chronic dosing may reduce food intake. Monitor weight daily; euthanize if weight loss >20%.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Syringe pH drift or saturationRe-check pH; ensure it is slightly acidic (pH 5.5). Warm solution to 37°C.
No Behavioral Effect Slow demethylationIncrease dose or switch to IV route to bypass first-pass variability.
Peritoneal Irritation Vehicle too acidicBuffer the solution closer to pH 6.0 or switch to DMSO/PEG vehicle.

References

  • DOPA Decarboxylase Inhibitors: Pharmacology and Applications. Vertex AI Search Synthesis (2023).4[5]

  • Alpha-Methyldopa Toxicology and Carcinogenesis Studies. National Toxicology Program (NTP) TR-348.6[5]

  • Mechanism of Action of Methyldopa and 3-O-methylated Metabolites. Circulation Research (1979).7[5]

  • PubChem Compound Summary: 3,4-Dimethoxy-L-phenylalanine. National Library of Medicine.8[5]

  • Chemical Vendor Data: Di-O-methyl alpha-Ethyl DL-DOPA. ChemBlink / Splendid Lab.9[5][7]

Sources

Protocols for chiral separation of Di-O-methyl alpha-Ethyl DL-DOPA enantiomers

Application Note: High-Resolution Chiral Separation of Di-O-methyl -Ethyl DL-DOPA

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8]

Target Molecule: Di-O-methyl

Chemical Class:

Key Structural Features:
  • Primary Amine (

    
    ) & Carboxyl (
    
    
    ):
    Zwitterionic capability, critical for ligand exchange and crown ether recognition.
  • Quaternary

    
    -Carbon:  The presence of both an ethyl group and the benzyl side chain at the 
    
    
    -position creates significant steric bulk. This "tetrasubstituted" center prevents racemization (unlike standard amino acids) but challenges the chiral selector's binding pocket.
  • Dimethoxy Phenyl Ring: Increases lipophilicity compared to DOPA, requiring organic modifiers in aqueous mobile phases to manage retention time.

The Challenge: Standard chiral columns (e.g., OD-H, AD-H) often fail with free amino acids due to poor solubility in normal phase solvents and weak interaction in reverse phase without derivatization. The protocols below bypass derivatization, utilizing Crown Ether and Ligand Exchange technologies which directly recognize the free amino acid functionality.

Selection Logic & Decision Matrix

The following decision tree illustrates the logic for selecting the optimal separation mode based on the analyte's specific functional groups.

MethodSelectionStartAnalyte: Di-O-methyl alpha-Ethyl DL-DOPACheckAmineIs the Primary Amine Free?Start->CheckAmineCrownEtherMethod A: Crown Ether CSP(Crownpak CR-I(+))CheckAmine->CrownEtherYes (Preferred)LigandExchangeMethod B: Ligand Exchange(Chiralpak MA(+))CheckAmine->LigandExchangeYes (Alternative)DerivMethod C: Derivatization(Marfey's Reagent + C18)CheckAmine->DerivNo (Blocked N)Mechanism1Mechanism: Host-Guest Inclusion(Ammonium ion fits in Crown Ether)CrownEther->Mechanism1

Figure 1: Method Selection Decision Tree. Crown Ether CSPs are prioritized for


Protocol A: Crown Ether HPLC (The Gold Standard)

This method is the primary recommendation. Crown ether phases (specifically 18-crown-6 derivatives) form inclusion complexes with the protonated primary amine (

1

Chromatographic Conditions[2][4][10][11]
ParameterSpecificationRationale
Column Crownpak CR-I(+) (Daicel) or CrownSil (Regis)Designed specifically for native amino acids. The (+) form usually elutes the D-enantiomer first (check specific lot).
Dimensions 3.0 x 150 mm, 5 µmSmaller ID saves solvent; 150mm provides sufficient plates for difficult separations.
Mobile Phase pH 1.5

(aq) / Methanol (85:15 v/v)
Acid:

(Perchloric acid) is preferred over TFA for lower UV background and sharper peaks. MeOH: Added to elute the lipophilic dimethoxy-phenyl group.
Flow Rate 0.4 - 0.5 mL/minOptimized for mass transfer kinetics in inclusion complexes.
Temperature 15°C - 25°C Critical: Lower temperatures enhance the stability of the host-guest complex, significantly improving resolution (

).
Detection UV @ 210 nm (or 280 nm)280 nm is specific to the aromatic ring; 210 nm is more sensitive for the carbonyl.
Step-by-Step Execution
  • Preparation: Dissolve the racemic Di-O-methyl

    
    -Ethyl DL-DOPA in the mobile phase at 0.5 mg/mL. Ensure the sample is acidic (pH < 2) to keep the amine protonated.
    
  • Equilibration: Flush column with 100% water for 10 min, then Mobile Phase for 30 min. Note: Crownpak columns are sensitive to high organic content; do not exceed 20% MeOH without consulting limits.

  • Injection: Inject 2-5 µL.

  • Optimization:

    • If retention is too long: Increase Methanol to 20%.

    • If resolution is poor: Decrease Temperature to 10°C.

Expected Mechanism

The ammonium group (




Protocol B: Chiral Ligand Exchange (CLEC)

Use this method if Crownpak columns are unavailable or if the "Di-O-methyl" groups cause excessive retention on the Crown phase.

Chromatographic Conditions[2][4][10][11]
ParameterSpecificationRationale
Column Chiralpak MA(+) or Sumichiral OA-5000 Coated with chiral ligands complexed with Copper (II).
Mobile Phase 2 mM

(aq) / Methanol (90:10)
Copper ions are essential to form the ternary complex [Stationary Ligand - Cu - Analyte].
Flow Rate 0.8 mL/minStandard flow for ligand exchange.
Temperature 40°C - 50°CContrast: Ligand exchange kinetics are slow; higher temperature improves peak shape (efficiency) unlike Crown ethers.
Detection UV @ 254 nmDetects the Copper-Amino Acid complex.
Validation Note

Ligand exchange is highly sensitive to the specific geometry of the amino acid. The

Protocol C: Indirect Separation (Derivatization)

If direct methods fail (e.g., due to matrix interference in biological samples), derivatization with Marfey's Reagent (FDAA) is the robust backup.

Workflow
  • Reaction: Mix 50 µL sample + 100 µL 1% FDAA (in acetone) + 20 µL 1M

    
    . Heat at 40°C for 1 hour.
    
  • Quench: Add 20 µL 1M HCl.

  • Separation: Use a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

  • Mechanism: FDAA adds a chiral auxiliary, converting enantiomers into diastereomers, which separate easily on achiral C18 phases.

System Suitability & Calculations

To validate the method, calculate the Resolution (



Acceptance Criteria:

  • 
     (Baseline separation).
    
  • Tailing Factor (

    
    ) < 1.5.
    
Visualization of Interaction Mechanism

MechanismAnalyteProtonated Analyte(R-NH3+)ComplexInclusion ComplexAnalyte->ComplexH-BondingCrownCrown Ether Cavity(Stationary Phase)Crown->ComplexHostSeparationChiral Discrimination(Steric Barrier: Ethyl vs Benzyl)Complex->SeparationDifferential Stability

Figure 2: Mechanistic pathway of chiral recognition on Crownpak phases. The ammonium ion drives retention, while the steric bulk of the

References

  • Hyun, M. H. (2001). "New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers."[1][2][3] Journal of Chromatography A.

  • Daicel Chiral Technologies. (n.d.). "Crownpak CR-I(+) Instruction Manual." Chiral Technologies.

  • Davankov, V. A. (2003).[4] "Enantioselective ligand exchange in modern separation techniques." Journal of Chromatography A.

  • Regis Technologies. (n.d.). "CrownSil Crown Ether Chiral Stationary Phases." Regis Technologies.

  • Dolezalová, M., & Fanali, S. (2000). "Enantiomeric separation of dihydroxyphenylalanine (DOPA) and related compounds by capillary electrophoresis." Electrophoresis.

Application Note: Mass Spectrometry Fragmentation Patterns of Di-O-methyl alpha-Ethyl DL-DOPA

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in DMPK, forensic toxicology, and metabolite identification. It provides a definitive protocol for the structural characterization of Di-O-methyl alpha-Ethyl DL-DOPA (chemically identified as 3,4-dimethoxy-α-ethylphenylalanine) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Executive Summary & Chemical Identity

Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic derivative of the catecholamine precursor DOPA. Structurally, it combines the core of Methyldopa (an antihypertensive) with two key modifications: the methylation of the catechol hydroxyls (preventing oxidation to quinones) and the extension of the alpha-alkyl chain from methyl to ethyl.

In drug development, this compound serves as a critical internal standard or metabolic probe for studying:

  • COMT (Catechol-O-methyltransferase) activity: As a "blocked" analog of DOPA metabolites.

  • Amino Acid Decarboxylase (AADC) kinetics: The alpha-ethyl group sterically hinders decarboxylation compared to natural substrates.

Chemical Specifications
PropertyDetail
IUPAC Name 2-amino-3-(3,4-dimethoxyphenyl)-2-ethylpropanoic acid
Common Name Di-O-methyl α-Ethyl DOPA
Molecular Formula C₁₃H₁₉NO₄
Exact Mass (Monoisotopic) 253.1314 Da
Precursor Ion [M+H]⁺ m/z 254.1392
Key Structural Features 3,4-Dimethoxybenzyl core; Quaternary α-carbon (Ethyl/COOH/NH₂)

Experimental Protocol: LC-MS/MS Conditions

Expert Insight: Unlike catecholamines, this dimethoxy derivative is lipophilic and stable against auto-oxidation. Acidic mobile phases are essential to protonate the primary amine for high ESI sensitivity.

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of Di-O-methyl α-Ethyl DL-DOPA in 1 mL of Methanol (MeOH).

  • Working Standard: Dilute to 1 µg/mL in Water/MeOH (90:10 v/v) containing 0.1% Formic Acid.

  • Stability Check: The dimethoxy protection renders the molecule stable at room temperature for >24 hours, unlike unprotected DOPA.

LC-MS Parameters
ParameterSettingRationale
Ionization Source ESI Positive (+)Protonation of the aliphatic amine (-NH₂) is the most efficient ionization pathway.
Capillary Voltage 3.0 - 3.5 kVStandard range to prevent in-source fragmentation while maintaining spray stability.
Cone Voltage 20 - 30 VOptimized to transmit the precursor (m/z 254) without premature cleavage of the ethyl group.
Collision Energy (CE) Stepped (15, 25, 35 eV)Low CE preserves the [M+H]⁺; High CE reveals the diagnostic benzyl cation.
Mobile Phase A: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic AcidFormic acid ensures [M+H]⁺ formation. ACN provides sharper peaks for this lipophilic analog.

Fragmentation Analysis & Mechanism

The fragmentation of Di-O-methyl α-Ethyl DL-DOPA follows a predictable pathway governed by the stability of the 3,4-dimethoxybenzyl carbocation and the lability of the amino acid functionality.

Primary Precursor: m/z 254.1 [M+H]⁺

The proton localizes on the primary amine group at the alpha-position.

Pathway A: The Immonium Ion Transition (Diagnostic)

Transition: m/z 254 → m/z 208

  • Mechanism: Concerted loss of Water (H₂O) and Carbon Monoxide (CO), effectively losing the carboxylic acid moiety as Formic Acid (HCOOH, 46 Da).

  • Structure: The resulting ion is the α-ethyl-3,4-dimethoxyphenethylamine immonium ion [Ar-CH₂-C(Et)=NH₂]⁺.

  • Significance: This peak distinguishes the alpha-ethyl analog from the alpha-methyl analog (Methyldopa derivative), which would produce an immonium ion at m/z 194.

Pathway B: Ammonia Loss

Transition: m/z 254 → m/z 237

  • Mechanism: Neutral loss of Ammonia (NH₃, 17 Da) from the parent ion.[1]

  • Observation: Typically a lower abundance peak in ESI compared to EI, but observable at low collision energies (10-15 eV).

Pathway C: The Benzylic Cleavage (Base Peak)

Transition: m/z 254 (or 208) → m/z 151

  • Mechanism: Cleavage of the Cα–Cβ bond. The charge is retained on the aromatic ring due to the strong resonance stabilization provided by the two electron-donating methoxy groups.

  • Structure: 3,4-Dimethoxybenzyl cation (also known as the veratryl cation).

  • Significance: This is the Base Peak (100% intensity) at medium-to-high collision energies (>25 eV). It confirms the integrity of the dimethoxy-phenyl ring.

Pathway D: Secondary Aromatic Fragmentation

Transition: m/z 151 → m/z 121 / 107

  • Mechanism: Sequential loss of Formaldehyde (CH₂O, 30 Da) or Methyl radicals (•CH₃, 15 Da) from the methoxy groups on the benzyl cation.

  • Observation: These fragments appear only at high collision energies (>40 eV) and confirm the "dimethoxy" substitution pattern.

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathway, distinguishing primary neutral losses from structural diagnostic ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 254 (C13H20NO4)+ AmmoniaLoss Desamino Cation m/z 237 [M+H - NH3]+ Parent->AmmoniaLoss - NH3 (17 Da) Low CE Immonium α-Ethyl Immonium Ion m/z 208 [M+H - HCOOH]+ Parent->Immonium - HCOOH (46 Da) Concerted Loss Benzyl 3,4-Dimethoxybenzyl Cation m/z 151 (Base Peak) Parent->Benzyl Benzylic Cleavage Cα-Cβ Bond Break Immonium->Benzyl - C3H7N (Imine Loss) Secondary Ring Fragments m/z 121 / 107 (-CH2O / -CH3) Benzyl->Secondary High CE Fragmentation

Figure 1: ESI-MS/MS fragmentation tree for Di-O-methyl α-Ethyl DL-DOPA, highlighting the diagnostic transition to the m/z 151 base peak.

Differentiation from Isomers

To ensure data integrity, researchers must distinguish this compound from isobaric interferents:

Isobar/AnalogDistinguishing Feature (MS/MS)
Methyldopa Ethyl Ester Precursor: Same (m/z 254). Fragment: Loss of ethanol (-46 Da) is favored over HCOOH loss. Base Peak: m/z 139 (Dihydroxybenzyl cation) vs m/z 151 (Dimethoxy).
3,4-Dimethoxy-Phe (No Ethyl) Precursor: m/z 226.[1] Immonium: m/z 180. Key Difference: Shift of -28 Da (missing ethyl group).
Positional Isomers (2,3-Dimethoxy) Precursor: m/z 254. Fragment: m/z 151 is present, but relative abundance of secondary ions (m/z 121 vs 107) differs due to "ortho effects" in 2,3-isomers.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of protonated α-amino acids." National Institute of Standards and Technology. [Link]

  • Korfmacher, W. A. (2005). "Principles and Applications of LC-MS in New Drug Discovery." Drug Discovery Today. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of phenethylamine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]

  • Bijlsma, L., et al. (2013). "Fragmentation pathways of drugs of abuse and their metabolites based on Q-TOF MS/MS data." Analytical Chemistry. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Di-O-methyl alpha-Ethyl DL-DOPA synthesis

Technical Support Center: -Ethyl DOPA Analog Synthesis

Quick Diagnostic: Where is your yield loss occurring?
SymptomLikely StageRoot Cause
Starting material (Ketone) remains unreacted. Hydantoin FormationSteric hindrance of the ethyl group prevents ring closure at standard reflux temps.
Intermediate precipitates but melts/decomposes. Hydantoin IsolationContamination with mono-substituted ureas or polymerization products.
Hydantoin is recovered unchanged. Hydrolysis5,5-disubstituted hydantoins are thermodynamically stable; standard NaOH reflux is insufficient.
Product is dark/tarry. Hydrolysis/WorkupDemethylation occurred (acid too strong) or oxidation of the amine.
No precipitate upon acidification. IsolationpH missed the Isoelectric Point (pI) or product is trapped in inorganic salts.

Module 1: The Bucherer-Bergs Bottleneck

Target Intermediate: 5-ethyl-5-(3,4-dimethoxybenzyl)hydantoin

The Issue: Incomplete Conversion

The switch from a methyl ketone (used in Methyldopa) to an ethyl ketone (1-(3,4-dimethoxyphenyl)-2-butanone) introduces substantial steric bulk. Standard protocols (EtOH/Water at

Troubleshooting Protocol

Q: My ketone conversion is stuck at 50%. Adding more cyanide doesn't help. What do I do? A: You are likely fighting the reversibility of the aminonitrile formation. The ethyl group slows the forward reaction, allowing ammonia to escape.

  • Switch Solvent System: Move from Ethanol/Water to Ethylene Glycol/Water (1:1) . This allows you to raise the reaction temperature to 100-110°C without using a pressure vessel.

  • Ammonia Saturation: The reaction consumes ammonia. If you are running this open or under weak reflux, you are losing the reagent necessary to form the imine.

    • Fix: Bubble ammonia gas into the solution initially or use a sealed pressure tube (autoclave) at 3-5 bar.

  • Reagent Stoichiometry: Increase Ammonium Carbonate to 3.0 - 4.0 equivalents . The excess carbonate acts as a buffer and an ammonia reservoir.

Q: I see a gummy precipitate instead of a crystalline hydantoin. A: This is often the "ureido" intermediate that failed to cyclize.

  • The Fix: Do not discard. Redissolve the gum in water, add 10% excess Ammonium Carbonate, and reflux rigorously for another 4-6 hours. The ring closure is the slow step for

    
    -ethyl analogs.
    
Visual Workflow: Bucherer-Bergs Optimization

BuchererPathcluster_fixYield FixesKetoneEthyl Ketone(Precursor)ImineImineIntermediateKetone->Imine+ NH3Imine->KetoneReversibleAminonitrileAminonitrile(Unstable)Imine->Aminonitrile+ HCNAminonitrile->ImineStericReversalHydantoin5,5-DisubstitutedHydantoinAminonitrile->Hydantoin+ CO2(Slow Step)Fix1Use Pressure(Keep NH3 in)Fix2High Temp(>100°C)

Caption: The reversible nature of the Bucherer-Bergs reaction. The steric bulk of the ethyl group promotes the reverse reaction (red dashed line), requiring pressure and heat to force the final irreversible cyclization.

Module 2: The Hydrolysis Hazard

Target Product: Di-O-methyl

The Issue: The "Iron" Ring

5,5-disubstituted hydantoins are notoriously difficult to hydrolyze. The ethyl group shields the amide bond from nucleophilic attack.

Troubleshooting Protocol

Q: I tried refluxing in 6N HCl, but I recovered the starting material. A: Acid hydrolysis is ineffective for sterically hindered hydantoins and poses a risk of demethylating your methoxy groups (yielding the catechol, which you don't want yet).

  • Protocol Shift: Use Alkaline Hydrolysis .

    • Reagent: Barium Hydroxide [

      
      ] is superior to NaOH because the resulting barium carbonate precipitates, driving the reaction forward.
      
    • Conditions: Autoclave/Pressure vessel at 150-170°C for 12-24 hours.

    • Alternative: If using NaOH, use a 40% (w/v) solution in ethylene glycol to achieve temperatures >130°C at atmospheric pressure.

Q: My product turned black during hydrolysis. A: Oxidation of the electron-rich dimethoxy ring.

  • The Fix: Degas your hydrolysis solvent with Nitrogen or Argon for 30 minutes before heating. Add a pinch of Sodium Dithionite (

    
    ) as a reducing agent during the hydrolysis step.
    

Module 3: Isolation & Purification

The Issue: Isoelectric Trapping

The product is an amino acid (zwitterion). It will not extract into organic solvents and is highly water-soluble, making it hard to "fish out" of the salty hydrolysis soup.

Troubleshooting Protocol

Q: I neutralized the hydrolysis mixture, but no precipitate formed. A: You likely missed the Isoelectric Point (pI) or the salt concentration is too high (salting-in effect).

  • Remove the Bulk: If you used

    
    , add stoichiometric 
    
    
    . The
    
    
    will precipitate. Filter it off. The filtrate now contains your amino acid and minimal salt.
  • Find the pI: The pI of Di-O-methyl

    
    -ethyl DOPA is approximately 5.5 - 6.0 .
    
    • Do not just neutralize to pH 7.0.

    • Acidify slowly to pH 5.5 using Glacial Acetic Acid (not HCl, as chlorides are harder to remove).

  • The "Cold Shock": Once at pH 5.5, cool the solution to

    
    C and add cold Ethanol. The amino acid should crystallize out as the zwitterion.
    

Summary of Optimized Conditions

ParameterStandard Protocol (Fail)Optimized Protocol (Success)
Ketone 1-(3,4-dimethoxyphenyl)-2-butanoneSame
Step 1 Solvent 50% Ethanol (Reflux 78°C)50% Ethylene Glycol (110°C) or Pressure Tube
Step 1 Time 4-6 Hours24-48 Hours
Step 2 Reagent 6N HCl or 2N NaOH

(sat.) or 40% NaOH
Step 2 Temp 100°C150°C - 170°C (Pressure)
Workup Neutralize & ExtractPrecipitate Barium w/

, adjust to pI 5.5
Process Logic Diagram

ProcessFlowStartStart: Ethyl KetoneStep1Bucherer-Bergs(NH4)2CO3 + KCNStart->Step1Check1Check: Solid Precipitate?Step1->Check1Fix1Action: Increase Temp/PressureSwitch to GlycolCheck1->Fix1No/GumStep2Alkaline HydrolysisBa(OH)2 @ 160°CCheck1->Step2Yes (Crystalline)Fix1->Step1Check2Check: Clear Solution?Step2->Check2Step3Sulfate Precipitation(Remove BaSO4)Check2->Step3YesStep4Adjust pH to 5.5(Isoelectric Point)Step3->Step4

Caption: Decision matrix for the synthesis of Di-O-methyl

References

  • Bucherer-Bergs Reaction Mechanism & Steric Hindrance

    • Source: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
    • Relevance: Foundational text explaining why -substituents larger than methyl significantly retard ring closure.
    • URL:[Link]

  • Synthesis of Methyldopa and Analogs (Patent)
  • Hydrolysis of Sterically Hindered Hydantoins

    • Source:Journal of Organic Chemistry. "Hydrolysis of 5,5-disubstituted hydantoins."
    • Relevance: Confirms the necessity of high-temperature alkaline conditions ( ) for hindered hydantoins to prevent ether cleavage.
    • URL:[Link]

  • Solubility and Isoelectric Points of DOPA Deriv

    • Source:PubChem Compound Summary. "Methyldopa."[1]

    • Relevance: Provides physicochemical data on the solubility profile of -alkyl amino acids, critical for the isol
    • URL:[Link]

Preventing oxidation and degradation of Di-O-methyl alpha-Ethyl DL-DOPA

Technical Support Center: Stability Protocols for Di-O-methyl -Ethyl DL-DOPA

Executive Summary & Chemical Context

User Query: "How do I prevent the oxidation and degradation of Di-O-methyl

Technical Insight: Unlike L-DOPA or

two methoxy groups1
  • The Good News: These methoxy groups block the rapid formation of ortho-quinones (melanin-like pigments), making this compound significantly more stable than free catechols.[1]

  • The Risk: The molecule remains vulnerable to benzylic oxidation (at the

    
    -carbon), N-oxidation  (at the amine), and photolytic degradation . Furthermore, trace metal ions can catalyze the cleavage of the ether bonds, reverting the molecule to its highly unstable catechol form.
    

This guide provides a self-validating workflow to maintain >99% purity.

Critical Degradation Pathways (Visualization)

Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the stress factors and their resulting impurities.

DegradationPathwaysCompoundDi-O-methylalpha-Ethyl DL-DOPAN_OxideN-OxideImpurityCompound->N_OxideSlow Oxidation(Neutral pH)DemethylatedMono/Di-Demethylated(Free Catechol)Compound->DemethylatedAcid Hydrolysisor Metal CatalysisLightUV/Visible LightLight->CompoundPhotolysisOxygenAtmospheric O2Oxygen->CompoundMetalsTrace Metals(Fe3+, Cu2+)Metals->CompoundQuinoneOrtho-Quinone(Brown Precipitate)Demethylated->QuinoneRapid Oxidation(Air Exposure)

Figure 1: Primary degradation pathways.[1] Note that Quinone formation (browning) only occurs AFTER demethylation, making color change a lagging indicator of degradation.[1]

Storage & Handling Protocols

Protocol A: The "Golden Standard" Storage Workflow

Use this for solid powder storage.

ParameterSpecificationScientific Rationale
Temperature -20°C (Desiccated)Arrhenius equation dictates that lower T slows reaction kinetics.[1] Desiccation prevents hydrolysis.[1]
Atmosphere Argon or NitrogenDisplaces

, preventing N-oxide formation.[1] Argon is heavier than air and offers better blanketing.[1]
Container Amber Glass VialsBlocks UV radiation (290–450 nm) which catalyzes aromatic amine degradation.[1]
Cap Liner PTFE (Teflon)Avoids leaching of plasticizers or reaction with rubber septa.[1]
Protocol B: Solubilization & Solution Stability

The most critical phase.[1] 90% of user errors occur here.

Solubility Note: Due to the ethyl and methyl groups, this compound is lipophilic . It will not dissolve well in neutral water.[1]

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or Ethanol.[1]

    • Aqueous: Requires acidification (0.1 M HCl) to protonate the amine (

      
      ), increasing solubility and stability.[1]
      
  • Degassing (Mandatory):

    • Sparge solvents with Helium or Argon for 15 minutes before adding the solute.[1]

    • Why? Dissolved oxygen in solvents is the primary oxidant.[1]

  • pH Management:

    • Target: pH 2.0 – 5.0.

    • Avoid: pH > 8.[1]0. Alkaline conditions promote rapid oxidation of the amine and potential ether hydrolysis.[1]

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose issues with your current batch.

SymptomProbable CauseCorrective Action
Solution turns Yellow N-Oxide Formation. The amine group has oxidized.[1] Common in aged DMSO solutions.[1]Discard. Prepare fresh solution. Store future DMSO stocks at -80°C, not -20°C.
Solution turns Brown/Black Demethylation & Quinone Formation. The protecting groups have cleaved, and the core is polymerizing.Check pH. Ensure pH is < 6.0. Check for metal contamination (use plastic spatulas, not metal).[1]
Cloudiness / Precipitate Solubility Limit / Moisture. The "Ethyl" group increases hydrophobicity.[1] Water absorption causes crash-out.[1]Add Co-solvent. Increase organic fraction (e.g., 10% Ethanol).[1] Ensure vial was at room temp before opening to prevent condensation.[1]
Unexpected Peak in HPLC Photodegradation. Exposure to bench lights during weighing.[1]Work in dimmed light. Wrap HPLC vials in aluminum foil immediately.

Experimental Workflow Diagram

Follow this decision tree to ensure sample integrity during experimentation.

WorkflowStartStart: Solid SampleEquilibrateEquilibrate to Room Temp(in Desiccator)Start->EquilibrateWeighWeigh in Dimmed LightEquilibrate->WeighSolventSelect SolventWeigh->SolventDMSODMSO (Anhydrous)Solvent->DMSOStockAqueousAqueous BufferSolvent->AqueousWorking SolnArgonFlush Headspace with ArgonDMSO->ArgonAcidifyMUST Acidify (pH < 5)Degas with ArgonAqueous->AcidifyAcidify->ArgonUseImmediate Use(Within 4 hours)Argon->UseFreezeFlash Freeze (-80°C)(Max 2 weeks)Argon->Freeze

Figure 2: Standard Operating Procedure (SOP) for sample preparation.

Frequently Asked Questions (FAQs)

Q: Can I autoclave a solution of Di-O-methyl


-Ethyl DL-DOPA?A: Absolutely NOT.10.22 µm filtration1

Q: Why does the protocol recommend plastic spatulas? A: To prevent Fenton Chemistry. Trace iron (

11

Q: My LC-MS shows a mass shift of +16 Da. What is this? A: This is likely the N-oxide. This indicates your storage solvent contained dissolved oxygen.[1] Degas all solvents thoroughly before reconstitution.[1]

Q: Is the "DL" (Racemic) mixture less stable than the pure L-isomer? A: Chemically, no. Both enantiomers have identical oxidative stability.[1] However, if you are using enzymes (like esterases) in your assay, they may selectively degrade the L-isomer, leaving the D-isomer and "degradation products" that confuse analysis [2].[1]

References

  • Halliwell, B., & Gutteridge, J. M. (2015).[1] Free Radicals in Biology and Medicine. Oxford University Press.[1] (Mechanisms of metal-catalyzed oxidation in catecholamines).

  • Soares-da-Silva, P., et al. (2000).[1][2] "The O-methylated derivative of L-DOPA, 3-O-methyl-L-DOPA, fails to inhibit neuronal and non-neuronal aromatic L-amino acid decarboxylase."[1][2] Brain Research, 863(1-2), 293-297.[1][2]

  • Sigma-Aldrich (Merck). (2024).[1] "Product Specification: 3,4-Dihydroxy-L-phenylalanine (L-DOPA) Stability & Storage." [1]

  • Cameo Chemicals (NOAA). "Methyl Dopa: Chemical Reactivity and Stability Profile."[1]

  • ICH Guidelines. (2003).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1]

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of DOPA Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common issues in the HPLC analysis of DOPA (3,4-dihydroxyphenylalanine) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve peak tailing, a frequent challenge that can compromise the accuracy and reproducibility of your results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common form of peak distortion in chromatography where the peak's trailing edge is drawn out, resulting in an asymmetrical shape.[1][3] An ideal chromatographic peak is Gaussian or symmetrical. Peak tailing is quantitatively measured by the tailing factor or asymmetry factor; a value greater than 1.2 often indicates a problem that needs addressing.[3]

Q2: Why is peak tailing a problem for the analysis of DOPA derivatives?

A2: Peak tailing can lead to several analytical issues, including:

  • Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, leading to errors in calculating the analyte's concentration.[2]

  • Poor Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.

  • Reduced Sensitivity: Peak tailing broadens the peak, which lowers the peak height and can make it difficult to detect low concentrations of your DOPA derivative.

Q3: What are the primary causes of peak tailing for DOPA and its derivatives?

A3: The primary causes of peak tailing for these polar, ionizable compounds often involve unwanted secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.[3][4] DOPA derivatives, containing both amine and carboxylic acid functional groups as well as a catechol moiety, are particularly susceptible to:

  • Secondary silanol interactions.[3][4]

  • Chelation with metal ions.[5][6]

  • Inappropriate mobile phase pH.[1][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of peak tailing in your DOPA derivative analysis.

Secondary Silanol Interactions: The Usual Suspect

The most common cause of peak tailing for basic or polar compounds like DOPA derivatives in reversed-phase HPLC is the interaction with residual silanol groups on the silica-based stationary phase.[3][4][8] These silanols (Si-OH) can become ionized (Si-O⁻) at mobile phase pH values above approximately 3, creating active sites that can interact with positively charged amine groups on the DOPA molecule, leading to a secondary retention mechanism and peak tailing.[1][3]

Caption: Troubleshooting silanol interactions.

  • Operate at a Low Mobile Phase pH: By lowering the mobile phase pH to a range of 2.5-3.0, the residual silanol groups will be protonated (Si-OH), minimizing their ability to interact with the protonated amine group of the DOPA derivative.[3][5][9]

    • Protocol: Prepare your aqueous mobile phase with a buffer that has a pKa within +/- 1 pH unit of your target pH. For low pH work, 0.1% formic acid or a phosphate buffer are common choices.[9][10] Ensure your HPLC column is stable at low pH.[3]

  • Utilize End-Capped or Base-Deactivated Columns: Modern HPLC columns often undergo an "end-capping" process where residual silanols are chemically bonded with a small, less polar group to make them inert.[3][9] Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," are highly recommended.[9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak shape.[5][9] However, be mindful of buffer solubility in the organic modifier, especially when using high percentages of acetonitrile.[9]

  • Use Competing Bases (A More Traditional Approach): Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[9] The TEA will preferentially interact with the active silanol sites, preventing the DOPA derivative from doing so. Note that TEA can suppress MS signals if you are using an LC-MS system.

Metal Chelation: A Hidden Cause of Tailing

The catechol group of DOPA and its derivatives is an excellent chelating agent for metal ions.[6][11][12] Trace metal impurities in the silica matrix of the HPLC column, the column hardware (like frits), or even from the HPLC system itself can interact with your analyte, causing significant peak tailing.[5][13]

Caption: Troubleshooting metal chelation.

  • Add a Chelating Agent to the Mobile Phase: The addition of a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM) can effectively bind to the metal impurities, preventing them from interacting with your DOPA derivative.

  • Use Metal-Free or Bio-Inert HPLC Systems and Columns: Several manufacturers now offer HPLC systems and columns with PEEK or other polymer-based components in the flow path to minimize contact with metal surfaces.[13] These can significantly improve the peak shape for metal-sensitive compounds.

Mobile Phase Optimization: pH, Buffer, and Organic Modifier

The composition of the mobile phase is critical for achieving good peak shape. For ionizable compounds like DOPA derivatives, pH is a powerful tool to control retention and peak shape.[7][14]

ParameterEffect on Peak ShapeRecommendations for DOPA Derivatives
pH Controls the ionization state of the analyte and residual silanols. Operating near the pKa of the analyte can cause peak broadening or splitting.[1][7]Operate at a pH at least 2 units away from the pKa of the amine and carboxylic acid groups. A low pH (2.5-3.0) is generally recommended to suppress silanol interactions.[3][5]
Buffer Type & Concentration Maintains a stable pH throughout the separation, which is crucial for reproducibility and good peak shape.[10][15]Use a buffer with a pKa close to the desired mobile phase pH.[10] A concentration of 10-50 mM is typical.[10] For LC-MS, use volatile buffers like ammonium formate or ammonium acetate.[10]
Organic Modifier The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and sometimes peak shape due to different solvent properties.[16][17]Acetonitrile and methanol are the most common. If peak shape is poor with one, it is worthwhile to try the other. Methanol is a polar-protic solvent, while acetonitrile is polar-aprotic.[16]
Ion-Pairing Reagents Can be used to improve retention and peak shape of charged analytes.[18][19]For the positively charged DOPA derivative, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) can be added to the mobile phase.[19] This forms a neutral ion-pair that has better retention and peak shape on a reversed-phase column.[18]
  • Determine the pKa values of your DOPA derivative.

  • Select a suitable buffer with a pKa within +/- 1 pH unit of your target pH.[10]

  • Prepare a series of aqueous mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5).

  • Analyze your sample with each mobile phase composition, keeping all other parameters constant.

  • Evaluate the chromatograms for peak shape, retention time, and resolution.

  • Select the pH that provides the best overall chromatography.

HPLC System and Column Health

If you have addressed the chemical sources of peak tailing and the problem persists, it is time to investigate the physical state of your HPLC system and column.

Caption: Troubleshooting system and column issues.

  • Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at pH extremes.[20]

    • Solution: Try flushing the column with a strong solvent. If this does not work, the column may need to be replaced.[21]

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing poor peak shape for all analytes.[20]

    • Solution: Reverse the column and flush it to waste.[20] If this doesn't resolve the issue, the frit may need to be replaced, or the entire column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening and tailing.[1] This is especially noticeable for early eluting peaks.

    • Solution: Use tubing with a narrow internal diameter and keep the length as short as possible.[1]

References

  • Crombeen, J. P., Kraak, J. C., & Poppe, H. (1978). Reversed-phase systems for the analysis of catecholamines and their metabolites by high-performance liquid chromatography. Journal of Chromatography A, 167, 219-230. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

  • Shimadzu. (n.d.). A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • MPL Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?[Link]

  • Macedonian Pharmaceutical Bulletin. (2021). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC International. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • McGachy, N. T., & Zhou, L. (2009). Comparison of the influence of organic modifier on the secondary interactions of polar embedded and classical alkyl-silica reversed phase HPLC stationary phases. Journal of separation science, 32(23-24), 4101–4112. [Link]

  • Journal of Chromatography A. (1994). Organic modifiers for the separation of organic acids and bases by liquid chromatography. [Link]

  • Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Valencylab. (2025, June 25). HPLC Buffers for Sharp and Symmetrical Peaks. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Agilent. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of DOPA. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • ResearchGate. (n.d.). Influence of the mobile phase pH in peak resolution for each compound. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. (1983). SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. [Link]

  • Deacon, M. (1997). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Rajan, K. S., & Davis, J. M. (1979). Metal chelates of L-DOPA for improved replenishment of dopaminergic pools. Journal of Inorganic and Nuclear Chemistry, 41(10), 1499-1506. [Link]

  • Kim, J., et al. (2024). SERS detection of dopamine using metal-chelated Ag nanoshell. RSC Advances, 14(20), 14193-14200. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]

Sources

Optimizing reaction conditions for alpha-ethylation of DOPA

Technical Guide: Optimizing Reaction Conditions for -Ethylation of DOPA

Ticket ID: DOPA-Alk-001 Subject: Troubleshooting Asymmetric

Status:Support Tier:
Executive Summary

The


Unlike simple glycine alkylations, this reaction is sterically demanding and chemoselectively sensitive. The standard industrial and academic approach utilizes Asymmetric Phase Transfer Catalysis (PTC) on a protected Schiff base (aldimine or ketimine).

This guide addresses the three most common failure modes: Low Enantioselectivity (ee) , Stalled Conversion , and Chemoselectivity Issues (O-alkylation).

Module 1: The Critical Setup (Substrate & Catalyst)

Q: I am trying to ethylate DOPA directly, but the reaction is a mess. What is the correct substrate architecture?

A: You cannot alkylate unprotected DOPA. The zwitterionic nature and free catechol hydroxyls will lead to polymerization and O-alkylation. You must synthesize the O'Donnell-Maruoka Substrate before attempting alkylation.

The Mandatory Substrate Architecture:

  • Carboxyl Protection: tert-butyl ester (OtBu) is preferred over methyl/ethyl esters to prevent hydrolysis and enhance the steric bulk that aids stereoselectivity.

  • Amine Protection: Benzophenone imine (Schiff base).[1] This acidifies the

    
    -proton (pKa ~19-23 in DMSO) allowing deprotonation by solid/aqueous hydroxide.
    
  • Catechol Protection: 3,4-Dimethoxy (Veratryl) or Methylenedioxy. Free phenols are incompatible with the basic enolization conditions.

Recommended Catalyst Systems:

  • Tier 1 (High ee): Maruoka Catalysts (

    
    -symmetric chiral spiro-ammonium salts). These are superior for creating quaternary centers due to their rigid binaphthyl structure.
    
  • Tier 2 (Cost-Effective): Cinchona Alkaloids (e.g., N-benzylcinchonidinium chloride). Good starting point, but often struggle to exceed 85-90% ee for quaternary centers without extensive optimization.

Module 2: Standard Operating Procedure (SOP)

Protocol: Phase Transfer


-Ethylation
ParameterSpecificationRationale
Substrate N-(diphenylmethylene)-3,4-dimethoxy-Phe-OtBuPre-installed DOPA skeleton; protected.
Alkylating Agent Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)EtI is more reactive (better leaving group) but EtBr is more stable. Use 1.2 – 1.5 equivalents.
Catalyst

-3,4,5-trifluorophenyl-NAS Bromide (1-3 mol%)
High reactivity and stereocontrol for quaternary centers.
Solvent Toluene or Toluene/CHCl

(7:3)
Non-polar solvents tighten the ion pair between the enolate and catalyst, boosting ee.
Base 50% aq. KOH or CsOH (solid)High concentration is required to drive the interfacial deprotonation.
Temperature 0°C to -20°CLower temperatures suppress the racemic background reaction.
Module 3: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

DOPA_Ethylation_WorkflowStartStart: Protected DOPA ImineReagentsAdd Catalyst + Et-I + Base(Toluene, 0°C)Start->ReagentsIntermediateChiral Ion Pair Formation(Interfacial)Reagents->IntermediateFail_StallLow Conversion (<50%)Reagents->Fail_Stall Poor Stirring / Old BaseFail_ChemO-Alkylation / decompReagents->Fail_Chem Wet Solvent / Unprotected PhenolProductQuaternary u03b1-Ethyl ProductIntermediate->Product Successful PTC CycleFail_RacLow ee (<80%)Intermediate->Fail_Rac Temp too high / Wrong SolventHydrolysisAcid Hydrolysis(1N HCl / THF)Product->HydrolysisFinalTarget: u03b1-Ethyl-DOPA (Protected)Hydrolysis->Final

Caption: Figure 1. Process flow for asymmetric PTC alkylation of DOPA derivatives, highlighting critical failure points (Red).

Module 4: Troubleshooting & FAQs
Issue 1: Low Enantioselectivity (ee < 80%)

Diagnosis: The "background reaction" (uncatalyzed alkylation) is competing with the catalyzed pathway, or the ion-pair geometry is loose.

  • Q: My ee is stuck at 75%. How do I improve it?

    • Action 1: Lower the Temperature. Drop from 0°C to -20°C or -40°C. The catalytic pathway has a lower activation energy than the racemic background reaction; cooling favors the catalyst.

    • Action 2: Switch Solvent. If using pure DCM (Dichloromethane), switch to Toluene or a Toluene/CHCl

      
       mix. Chlorinated solvents can sometimes dissociate the ion pair too much, reducing the catalyst's ability to "shield" one face of the enolate.
      
    • Action 3: Check Catalyst Loading. Ensure you are using at least 1 mol%. If the catalyst concentration is too low, the racemic background reaction (driven by the base alone) becomes statistically significant.

    • Action 4: Catalyst Structure. If using a Cinchona alkaloid (e.g., O'Donnell catalyst), switch to a Maruoka catalyst (Spiro-ammonium). The rigid binaphthyl backbone is far superior for sterically demanding quaternary centers [1].

Issue 2: Stalled Reaction / Low Conversion

Diagnosis: Phase transfer catalysis relies on the interface between the organic and aqueous layers.

  • Q: The reaction stops at 50% conversion after 24 hours.

    • Action 1: Agitation Speed. This is the #1 error. PTC reactions are diffusion-controlled. You must stir vigorously (≥1000 RPM) to maximize the interfacial surface area.

    • Action 2: Base Concentration. Ensure you are using 50% w/w KOH . Dilute bases (e.g., 2M NaOH) often fail to deprotonate the bulky Schiff base efficiently.

    • Action 3: Reagent Quality. Ethyl Iodide degrades (turns yellow/brown) releasing

      
      , which is a poison. Distill your alkyl halide or pass it through a plug of basic alumina before use.
      
Issue 3: Chemoselectivity (O-Alkylation)

Diagnosis: The base is reacting with the catechol oxygens instead of the

  • Q: I see multiple spots on TLC, and NMR shows ethyl groups on the aromatic ring.

    • Root Cause: Your catechol protection is failing or was insufficient.

    • Solution: Ensure you are using 3,4-dimethoxy (veratryl) protection. Acetyl (OAc) protection is not stable under the strong basic conditions of PTC (KOH will hydrolyze the esters, freeing the phenols, which then get alkylated).

Module 5: Post-Reaction Workup (The "Landing")

The product of the PTC reaction is a bulky imine ester. You must hydrolyze the imine without racemizing the new quaternary center.

Protocol:

  • Imine Hydrolysis: Treat the crude reaction mixture (in THF) with 1N HCl or 15% Citric Acid at 0°C. Stir for 2-4 hours.

    • Note: Do not heat! Heating acidic solutions can cause racemization or hydrolysis of the ester/ether groups.

  • Isolation: The benzophenone byproduct is neutral; the amino acid ester is basic.

    • Wash the acidic aqueous layer with Ether/EtOAc (removes benzophenone).

    • Basify the aqueous layer (pH 9-10) with NaHCO

      
      .
      
    • Extract the amino ester into DCM.

References
  • Maruoka, K. , & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. 
    
  • Lygo, B. , & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525.

  • Kano, T. , et al. (2008). "Design of Chiral Phase-Transfer Catalysts with Dual Functions." Journal of the American Chemical Society, 130(25), 8010–8017.

Removing impurities from Di-O-methyl alpha-Ethyl DL-DOPA samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Welcome to the Purity Assurance Center. You are likely working with 3,4-dimethoxy-alpha-ethyl-phenylalanine , a critical synthetic intermediate often used in the development of antihypertensive agents (analogs of Methyldopa) or as a metabolic standard.

This molecule presents a unique purification paradox: it possesses a zwitterionic amino acid core (hydrophilic, salt-forming) flanked by a lipophilic alpha-ethyl group and two methoxy ethers . This duality often traps inorganic salts while simultaneously co-precipitating hydrophobic organic side products.

The following guide is structured to address these specific physicochemical conflicts.

Module 1: Desalting & Inorganic Removal

Status: Critical Common Symptoms: High sulfated ash content (>0.5%), hygroscopic powder, interference in NMR (broad signals), or poor elemental analysis.

Q: My crude sample is sticky and has high ash content. How do I effectively desalt it without losing the amino acid?

The Solution: Cation Exchange Chromatography (IEC). Simple recrystallization is often ineffective against inorganic salts (NaCl, Na₂SO₄) because the zwitterionic amino acid co-crystallizes with them. We must exploit the amphoteric nature of the amine.

The Protocol:

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120) in the H⁺ form.

  • Loading: Dissolve your crude sample in dilute HCl (0.1 M).

    • Mechanism:[1][2] At this pH, the amino group is protonated (

      
      ), and the carboxylic acid is protonated (
      
      
      
      ). The molecule carries a net positive charge and binds tightly to the sulfonate groups on the resin.
  • Washing: Wash the column copiously with distilled water until the eluent is neutral and free of chloride/sulfate ions (test with AgNO₃ or BaCl₂).

    • Result: Inorganic cations (Na⁺, K⁺) are displaced by the massive excess of H⁺ or wash through if they don't bind as tightly, while anions (Cl⁻, SO₄²⁻) wash away completely.

  • Elution: Elute with 1M NH₄OH (Ammonium Hydroxide) .

    • Mechanism:[1][2] The base deprotonates the ammonium group to

      
       and the carboxyl to 
      
      
      
      . The molecule becomes net negative (or zwitterionic in solution) and detaches from the resin.
  • Isolation: Concentrate the ammoniacal eluent under reduced pressure. The excess ammonia evaporates, leaving the free amino acid.

Visualization: The Ion Exchange Logic

IEC_Mechanism cluster_0 Step 1: Binding (Acidic pH) cluster_1 Step 2: Washing (Neutral pH) cluster_2 Step 3: Elution (Basic pH) Crude Crude Sample (Amino Acid + NaCl) Resin_H Resin (H+ Form) Crude->Resin_H Bind Amino Acid Binds (Net Positive Charge) Resin_H->Bind pH < pKa1 Wash Water Wash Bind->Wash Waste Salts Elute (Cl-, Na+) Wash->Waste Eluent 1M NH4OH Wash->Eluent Switch Buffer Product Purified Amino Acid (Free Base) Eluent->Product pH > pI

Figure 1: Ion Exchange Chromatography mechanism for desalting zwitterionic amino acids.

Module 2: Organic Impurity Removal

Status: High Priority Common Symptoms: Extra peaks in HPLC (hydrophobic region), lower melting point, or "off" smell (solvent/precursor residues).

Q: HPLC shows a hydrophobic peak eluting after the main product. What is it, and how do I remove it?

The Diagnosis: This is likely the unhydrolyzed ester (if synthesized via ester route) or a mono-methylated intermediate . The "alpha-ethyl" group increases lipophilicity, making these impurities stubborn.

The Solution: Isoelectric Precipitation coupled with "Anti-Solvent" Crystallization.

The Protocol:

  • Dissolution: Dissolve the desalted solid in the minimum amount of hot water (approx. 80°C).

    • Note: If solubility is poor due to the ethyl/methoxy groups, add dropwise Ethanol until clear.

  • pH Adjustment (The Critical Step):

    • Adjust pH carefully to the Isoelectric Point (pI) . For alpha-alkyl DOPA derivatives, this is typically around pH 5.5 – 6.0 .

    • Why: At pI, net charge is zero.[3] Solubility is at its absolute thermodynamic minimum.

  • The Crash:

    • Cool slowly to room temperature.

    • If no precipitate forms, add an anti-solvent (Acetone or Diethyl Ether).

    • Mechanism:[1][2] The impurities (esters/fully organic side products) are soluble in Acetone/Ether. The zwitterionic amino acid is insoluble in these organic solvents and will crash out.

  • Wash: Filter the crystals and wash with cold Acetone.

Solubility Profile for Purification

Solvent Temperature Solubility Behavior Use Case
Water Cold Sparingly Soluble Washing salts
Water Hot Soluble Primary crystallization solvent
Ethanol Hot Soluble Co-solvent for dissolution
Acetone All Insoluble Anti-solvent (forces precipitation)

| Ether | All | Insoluble | Washing organic impurities |

Module 3: Color & Oxidative Degradation

Status: Cosmetic & Stability Common Symptoms: Powder turns pink, grey, or brown upon storage.

Q: My white powder turned pinkish-grey after drying. Is the sample compromised?

The Diagnosis: This is oxidative degradation . Even with methoxy protection, trace amounts of free catechol (from hydrolysis) or oxidation of the amine can form quinonoid pigments . These are highly colored even at ppm levels.

The Solution: Activated Carbon Treatment (Hot Filtration).

The Protocol:

  • Dissolve the compound in hot water/ethanol (as in Module 2).

  • Add Activated Charcoal (1-3% by weight). Do not add to boiling liquid to avoid bumping.

  • Stir at 60-70°C for 15-20 minutes.

    • Mechanism:[1][2] The planar, aromatic structure of quinone impurities adsorbs strongly to the graphene-like sheets of the carbon.

  • Filtration: Filter through a Celite pad (diatomaceous earth) while hot .

    • Critical: If the solution cools during filtration, the product will crystallize in the filter, leading to yield loss. Use a pre-warmed funnel.

Summary: The Purification Decision Tree

Purification_Workflow Start Crude Di-O-methyl alpha-Ethyl DL-DOPA Check1 High Salt / Ash? Start->Check1 IEC Cation Exchange (Dowex 50W) Check1->IEC Yes Check2 Colored / Pink? Check1->Check2 No IEC->Check2 Carbon Activated Carbon Hot Filtration Check2->Carbon Yes Check3 Organic Impurities? Check2->Check3 No Carbon->Check3 Recryst Recrystallization (Water/EtOH + Acetone) Check3->Recryst Yes Final Pure Product (White Crystalline Solid) Check3->Final No Recryst->Final

Figure 2: Logical decision tree for impurity removal based on specific contaminant types.

FAQ: Analytical Verification

Q: What are the acceptance criteria for the purified material?

  • HPLC: >98.5% purity (Area %). Look for absence of the "late eluting" peak (starting material).

  • Appearance: White to off-white crystalline powder.

  • Solubility: Clear solution in 1M HCl (turbidity indicates organic impurities).

  • Ash: <0.1% (Sulfated ash test).

Q: Can I separate the D- and L- isomers using these methods? A: No. The methods above are for chemical purity. To separate the DL-mixture (racemate), you would need Chiral HPLC or Diastereomeric Crystallization using a chiral resolving agent (e.g., tartaric acid or camphor sulfonic acid), which is a separate workflow entirely.

References
  • Methyldopa Impurities and Related Compounds. Veeprho Laboratories. Detailed analysis of process-related impurities in alpha-methyl-DOPA synthesis.

  • Desalination of Amino Acid Solutions. National Institutes of Health (PMC). Review of electrodialysis and ion-exchange methods for purifying amino acids from mineral salts.

  • Methyldopa Structure and Properties. PubChem.[4] Physicochemical data (solubility, pKa) for alpha-methyl-DOPA derivatives.[3]

  • Purification of Phenethylamine Derivatives. BenchChem. Guide to extraction and isolation of dimethoxy-phenethylamine precursors.

  • Separation of Amino Acids and Salts. Google Patents (US6171501B1). Industrial processes for separating amino acids from aqueous feed solutions containing impurities.[5]

Sources

Addressing crystallization issues with Di-O-methyl alpha-Ethyl DL-DOPA

Technical Support Guide: Crystallization of Di-O-methyl -Ethyl DL-DOPA

Department: Chemical Process Development & Scale-Up Support Document ID: TS-CRYST-DOPA-042 Subject: Troubleshooting Phase Separation and Lattice Formation in

Author:1

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Di-O-methyl


-Ethyl DL-DOPA

1


-ethyl group
1

This structural shift creates a unique thermodynamic challenge: the molecule exhibits a high tendency to undergo liquid-liquid phase separation (LLPS) —commonly known as "oiling out"—before a stable crystal lattice can form.[1] This guide addresses the kinetic and thermodynamic barriers preventing successful isolation.

Key Physicochemical Parameters
ParameterCharacteristicImpact on Crystallization
Steric Bulk

-Ethyl >

-Methyl
Disrupts planar packing; lowers lattice energy.[1]
Solubility AmphiphilicHigh solubility in alcohols; moderate in water (pH dependent).
Form Zwitterionic (at neutral pH)Crystallization depends heavily on reaching the Isoelectric Point (pI).
Chirality Racemic (DL)Must crystallize as a racemic compound or conglomerate; often forms lower-melting eutectics.[1]

Diagnostic Framework: Why is it Oiling Out?

Before attempting a fix, identify the thermodynamic driver of the failure.

The "Oiling Out" Mechanism

In systems involving

metastable liquid-liquid miscibility gapsolubility curve1
  • Cause: Rapid antisolvent addition or cooling pushes the system into a region where the energy cost to form a crystal nucleus is higher than the energy cost to form an amorphous droplet.

  • The

    
    -Ethyl Factor:  The ethyl group increases the entropic penalty of ordering the molecule into a lattice, widening the metastable zone width (MZW).
    

Troubleshooting Protocols

Issue A: The "Sticky Oil" Phenomenon

Symptom: Upon cooling or antisolvent addition, the solution turns milky, then separates into a dense, viscous oil at the bottom. Root Cause: Supersaturation generated too fast; solvent system too polar for the lipophilic ethyl/methoxy groups.

Protocol A1: The "Dual-Ramp" Temperature Cycling

Theory: This method uses Ostwald ripening to convert amorphous oil droplets into crystalline nuclei by cycling the temperature across the phase boundary.

  • Dissolution: Dissolve the crude oil in Methanol (MeOH) (5 mL/g) at 50°C.

  • Primary Nucleation: Add Water dropwise until slight turbidity persists (approx. 15-20% v/v water).[1]

  • The Cycle (Critical Step):

    • Cool to 35°C. (Oil may form).

    • Re-heat to 45°C. (Oil should redissolve or become less viscous).

    • Cool to 30°C.

    • Hold for 2 hours. The presence of thermal energy allows molecules in the oil phase to rearrange into the lattice.

  • Final Crystallization: Once solids are visible, cool slowly (5°C/hour) to 0°C.

Issue B: pH-Dependent Solubility Failure

Symptom: No precipitation occurs even at high concentrations, or the product precipitates as a gum during neutralization.[1] Root Cause: Incorrect pH targeting. As a zwitterion, the solubility minimum is at the Isoelectric Point (pI).

Protocol B1: Isoelectric Point Targeting

Theory: The methoxy groups reduce the acidity of the phenols, slightly shifting the pI compared to free DOPA.

  • Acidification: Dissolve the material in 1M HCl (creates the cationic hydrochloride salt).

  • Clarification: Filter any insoluble impurities (often unreacted alkylating agents).

  • Neutralization (The "Drop-wise" Technique):

    • Use 20% NaOH or Ammonia .

    • Adjust pH to 5.5 – 6.0 .

    • Stop immediately if transient cloudiness appears. Allow it to clear or settle into crystals before adding more base.

    • Do not overshoot: Going to pH 8+ will resolubilize the compound as the anionic salt.

Issue C: Racemic Impurity Trapping

Symptom: Crystals form but are low purity (<95%) or have a low melting point. Root Cause: The DL-racemate lattice is trapping synthesis byproducts (e.g., mono-methylated species) due to the loose packing caused by the ethyl group.[1]

Protocol C1: High-Shear Trituration

Theory: Mechanical energy breaks down agglomerates, releasing trapped mother liquor.

  • Suspend the wet solid in Isopropyl Acetate (IPAc) or MTBE (Methyl tert-butyl ether).

    • Note: These solvents dissolve organic impurities but not the zwitterionic amino acid.

  • Stir vigorously (high shear) at 40°C for 4 hours.

  • Cool to 20°C and filter.

Visualizing the Workflow

The following diagram illustrates the decision logic for addressing crystallization failures.

CrystallizationLogicStartStart: Crude Di-O-methyl alpha-Ethyl DL-DOPASolventDissolve in MeOH/H2O or Acidic SolutionStart->SolventCheckObservation upon Cooling/NeutralizationSolvent->CheckOilOiling Out (Phase Separation)Check->OilMilky EmulsionGumSticky Gum (Amorphous)Check->GumSticky MassClearNo Precipitate (High Solubility)Check->ClearSolution stays clearAction_OilProtocol A1: Temp Cycling (Ostwald Ripening)Oil->Action_OilAction_GumProtocol C1: Trituration in MTBE/IPAcGum->Action_GumAction_ClearProtocol B1: pH Adjustment to pI (5.5-6.0)Clear->Action_ClearSuccessCrystalline Solid (Filter & Dry)Action_Oil->SuccessAction_Gum->SuccessAction_Clear->Success

Figure 1: Decision matrix for troubleshooting crystallization modes based on visual symptoms.

Frequently Asked Questions (FAQ)

Q1: Why does the


-Ethyl analog oil out more than the Methyldopa (

-Methyl) intermediate?
A:1

Q2: Can I use seeding if I don't have pure crystals? A: Yes. You can generate "seed" material using a sacrificial portion. Take 100mg of your crude oil, dissolve it in minimal methanol, and scratch the glass side vigorously with a glass rod while evaporating the solvent on a watch glass. This mechanical stress often induces nucleation. Use the resulting powder to seed your main batch [2].

Q3: My product is colored (pink/brown). Is this a crystallization issue? A: This indicates oxidation of the phenol/catechol moiety (quinone formation). While not strictly a crystallization failure, these impurities inhibit growth.

  • Fix: Add 0.5% Sodium Bisulfite or Ascorbic Acid to your aqueous crystallization solvent to maintain a reducing environment during the process [3].

Q4: What is the best solvent for the final wash? A: Avoid water (dissolves the zwitterion) or pure methanol (dissolves the zwitterion). Use cold Acetone or MTBE . These remove surface organic impurities and dry quickly without redissolving the product.

References

  • Crystalliz

    
    -Amino Acids: 
    
    • Context: Mechanisms of zwitterion crystallization and w
    • Source: Han, G., et al. (2020).
    • URL:[Link]

  • Seeding and Polymorphism in DOPA Derivatives

    • Context: Techniques for inducing crystallization in stubborn DOPA esters.[2]

    • Source: Yissum Research Development Company.[2] (1994).[2][3] "Process for the production of L-DOPA ethyl ester." US Patent 5,354,885.[2]

    • URL
  • Oxidation Prevention in Catecholamines

    • Context: Using antioxidants (ascorbic acid/bisulfite)
    • Source: Hoffmann-La Roche. (1971).[1][2] "Purification of L-DOPA." US Patent 3,592,843.

    • URL
  • Synthesis and Isolation of Dimethoxy-Phenylalanine Analogs

    • Context: General workup procedures for 3,4-dimethoxy-alpha-alkyl deriv
    • Source: ChemicalBook.[3] "Synthesis of 3,4-dimethoxy-alpha-methylphenethylamine." (Analogous chemistry).

Troubleshooting baseline noise in MS analysis of ethylated DOPA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting MS Analysis of Ethylated DOPA

Introduction

Welcome to the technical support center. This guide addresses the specific challenges of analyzing 3,4-Dihydroxyphenylalanine (DOPA) via ethylation derivatization (typically using Ethyl Chloroformate (ECF) or acid-catalyzed esterification).

Baseline noise in this context is rarely just "electronic." In DOPA analysis, noise is often a symptom of three converging vectors: chemical instability (oxidation), incomplete derivatization (mixed species), or matrix interference (co-eluting phospholipids). This guide moves beyond basic operation to the mechanistic causality of these errors.

Module 1: Chemical Noise & Derivatization Efficiency

Context: The most common method for "ethylating" DOPA for MS analysis is the Ethyl Chloroformate (ECF) method. It targets the amine, carboxyl, and phenolic groups to improve volatility (GC-MS) or hydrophobicity (LC-MS).

Q: Why does my chromatogram show a high, oscillating background even after solvent blanks?

A: You likely have "Reagent Ghosting" or Mixed Derivatives. If the reaction pH is not strictly controlled, ECF will produce mixed derivatives (e.g., ethylating the amine but missing the phenol), creating a "chemical soup" that elevates the baseline.

  • The Mechanism: ECF requires a basic pH (>9) to react with phenols, but high pH can hydrolyze the reagent too quickly. If the pH drops below 7 during the reaction (due to CO2 byproduct formation), the reaction stalls, leaving under-derivatized DOPA and excess reagent byproducts (diethyl carbonate).

  • The Fix (Biphasic Protocol):

    • Buffer Capacity: Do not rely on simple pH adjustment. Use a borate buffer to maintain pH >9.

    • The "Double-Shot" Method: Add ECF in two aliquots. The first addition neutralizes the solution; the second drives the reaction to completion.

    • Scavenging: Post-derivatization, the organic layer (usually chloroform or isooctane) must be dried completely. Residual pyridine (catalyst) is a major noise source in MS sources.

Q: I see "phantom" peaks eluting near DOPA. What are they?

A: These are likely side-reaction byproducts. In the presence of ethanol (used as a co-solvent), ECF forms Ethyl Ethylcarbonate . If your evaporation step is insufficient, this volatile compound floods the source.

Protocol: ECF Derivatization Cleanup (The "Clean-Extract" Workflow)

StepActionMechanistic Purpose
1 Basify Adjust sample to pH 9-10 using Borate Buffer.
2 React Add ECF + Ethanol/Pyridine (ratio 6:3:1).[1] Vortex 30s.
3 Extract Add Chloroform (CHCl3).[1] Vortex. Centrifuge.
4 Wash CRITICAL: Wash organic layer with 0.1M HCl.
5 Dry Evaporate CHCl3 to dryness under N2; reconstitute.

Module 2: The "Silent Noise" (Oxidation & Stability)

Q: My baseline is high, but my DOPA signal is non-existent. Is the MS sensitivity low?

A: No, your DOPA has likely oxidized to Dopaquinone before it hit the column. DOPA is a catecholamine. In the presence of oxygen and high pH (required for ECF derivatization), it rapidly oxidizes. The "noise" you see is actually a complex mixture of oxidative degradation products (melanin precursors).

  • The Validation: Check for a peak at [M-2H]. If you see a mass shift corresponding to dehydrogenation, oxidation has occurred.

  • The Fix (Antioxidant Shielding):

    • Ascorbic Acid: Must be added immediately upon sample collection, not just before analysis.

    • Sodium Metabisulfite: More stable than ascorbate in acidic matrices.

    • Temperature: Perform the derivatization in a chilled block (4°C) if possible.

Module 3: Matrix Interference (The "Haystack")

Q: I am using protein precipitation (PPT), but the baseline at the DOPA transition is noisy.

A: PPT is insufficient for trace catecholamine analysis. Ethylated DOPA is hydrophobic. If you use simple acetonitrile precipitation, phospholipids and hydrophobic plasma components will co-extract and co-elute, causing Ion Suppression (a form of baseline noise where the signal is buried).

Recommendation: Switch to Alumina Extraction or Phenylboronic Acid SPE . Alumina is specific for catechols. It binds the diol group at high pH and releases it at low pH, effectively washing away 99% of the lipid matrix that causes noise.

Table: Comparison of Cleanup Strategies for Ethylated DOPA

MethodNoise RemovalRecoveryLaborVerdict
Protein PPT LowHighLowNot Recommended. High phospholipid background.
LLE (Ethyl Acetate) MediumMediumMediumAcceptable for urine, poor for plasma.
Alumina Extraction Very High 70-80%HighGold Standard for removing chemical noise.
PBA SPE High>85%MediumModern Alternative. Specific for catechols.

Visualizing the Workflow

Figure 1: Optimized ECF Derivatization Logic

This diagram illustrates the Critical Control Points (CCPs) where noise is introduced during the chemistry phase.

ECF_Workflow Start Biological Sample (Plasma/Urine) Antioxidant Add Antioxidant (Ascorbic Acid/Metabisulfite) Start->Antioxidant Immediate Cleanup Matrix Cleanup (Alumina or SPE) Antioxidant->Cleanup Remove Lipids Noise1 NOISE SOURCE: Oxidized DOPA Antioxidant->Noise1 If Skipped pH_Adjust Adjust pH to >9.0 (Borate Buffer) Cleanup->pH_Adjust Prepare for ECF Derivatize Add ECF + Ethanol (Biphasic Reaction) pH_Adjust->Derivatize Reaction Wash Acid Wash Step (Remove Pyridine) Derivatize->Wash Critical Step Analyze MS Analysis (GC or LC) Wash->Analyze Clean Sample Noise2 NOISE SOURCE: Pyridine Adducts Wash->Noise2 If Skipped

Caption: Figure 1. Derivatization workflow highlighting Critical Control Points (Red/Green) where chemical noise is either prevented or introduced.

Figure 2: Troubleshooting Decision Tree

Follow this logic to isolate the source of your baseline noise.

Noise_Tree Problem High Baseline Noise Check_Blank Check Solvent Blank Problem->Check_Blank Clean_Blank Blank is Clean? Check_Blank->Clean_Blank No No Clean_Blank->No Dirty System Yes Yes Clean_Blank->Yes Sample/Chem Inst_Issue Instrument Source Contamination Clean Cone/Liner Check_Reagent Check Reagent Blank (Derivatized Solvent) Reagent_Clean Reagent Blank Clean? Check_Reagent->Reagent_Clean Reagent_Clean->No Chemistry Reagent_Clean->Yes Matrix Matrix_Issue Matrix Effect Switch to Alumina/SPE Chem_Issue Chemistry Issue Wash_Check Did you Acid Wash? Chem_Issue->Wash_Check Wash_Check->No Wash_Check->Yes Pyridine Pyridine Contamination Add 0.1M HCl Wash Old_Reagent ECF Hydrolysis Use Fresh Reagent No->Inst_Issue No->Chem_Issue No->Pyridine Yes->Check_Reagent Yes->Matrix_Issue Yes->Old_Reagent

Caption: Figure 2. Diagnostic logic tree for isolating instrumental vs. chemical vs. matrix noise sources.

References

  • Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299.

  • Kakarla, S., et al. (2016).[2] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma Using Alumina SPE Cartridges.[2] Indo American Journal of Pharmaceutical Sciences, 3(8).

  • Neyra Recky, J. R., et al. (2013). Avoiding one electron oxidation of biomolecules by 3,4-dihydroxy-L-phenylalanine (DOPA). Photochemistry and Photobiology.

  • Ding, L., et al. (2025). Detection of D-dopa in Levodopa Tablets by Derivatization Coupled with LC-MS/MS.[3][4] SSRN.

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Technical Guides.

Sources

Technical Support Center: Strategies for Scaling Up Production of Di-O-methyl α-Ethyl DL-DOPA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Di-O-methyl α-Ethyl DL-DOPA. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the multi-step synthesis of this complex, non-proteinogenic amino acid. Our focus is on causality-driven troubleshooting and establishing robust, self-validating protocols for reproducible results from the bench to the pilot plant.

Overview of the Synthetic Challenge

The synthesis of Di-O-methyl α-Ethyl DL-DOPA presents a unique set of challenges centered on the precise alkylation of a sterically hindered α-carbon. The target molecule contains a di-O-methylated catechol ring, which is relatively stable, but the core difficulty lies in efficiently and safely forming the quaternary α-carbon center at scale. Success hinges on rigorous control over reaction conditions, particularly during the formation of the nucleophilic enolate intermediate.

Proposed Synthetic Pathway

A robust and scalable synthetic route begins with the commercially available and stable precursor, 3-(3,4-Dimethoxyphenyl)-DL-alanine. This approach localizes the primary challenge to the α-ethylation step. The pathway involves three key stages: amine protection, α-ethylation, and deprotection.

Synthetic_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Finalization A Start: 3-(3,4-Dimethoxyphenyl)-DL-alanine B Step 1: Amine Protection Reagent: Boc Anhydride Solvent: THF/Water A->B C Intermediate 1: N-Boc-Protected Precursor B->C D Step 2: α-Ethylation Base: LDA in THF (<-60°C) Alkylating Agent: Ethyl Iodide C->D E Intermediate 2: N-Boc-Protected α-Ethyl Product D->E F Step 3: Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) E->F G Crude Product F->G H Purification (Crystallization from Ethanol/Water) G->H I Final Product: Di-O-methyl α-Ethyl DL-DOPA H->I Troubleshooting_Alkylation Start Low Yield in α-Ethylation Step? Check_Base Was >2.0 eq. of LDA used? Was LDA titrated? Start->Check_Base Check_Temp Was temperature maintained < -60°C during addition? Check_Base->Check_Temp Yes Fix_Base Action: Increase LDA to 2.2 eq. Titrate LDA before use. Check_Base->Fix_Base No Check_Moisture Were solvents and reagents anhydrous? Check_Temp->Check_Moisture Yes Fix_Temp Action: Improve reactor cooling. Use slower addition rate. Check_Temp->Fix_Temp No Fix_Moisture Action: Use freshly distilled anhydrous solvents. Dry glassware thoroughly. Check_Moisture->Fix_Moisture No Success Yield Improved Check_Moisture->Success Yes Fix_Base->Success Fix_Temp->Success Fix_Moisture->Success

Caption: Decision tree for troubleshooting low yield in the α-ethylation step.

Q6: My analysis shows the presence of a di-ethylated byproduct. How can this be prevented?

A6: The formation of a di-ethylated product is unlikely in this specific substrate as there are no other acidic protons after the formation of the quaternary center. However, if seen, it would suggest an unexpected side reaction. More commonly, one might see N-alkylation if the amine was not properly protected. If di-alkylation is confirmed, it points to an issue with the timing of the quench. Ensure the reaction is quenched promptly after the consumption of the starting material is confirmed by in-process control (IPC).

Troubleshooting: Final Product Purification & Stability

Q7: The final product is an off-white or pinkish solid after purification. What causes this discoloration and how can I achieve a pure white solid?

A7: DOPA derivatives, even when the catechol is protected by methylation, can be susceptible to trace oxidation, which can cause color formation. [1]

  • Atmosphere: Conduct the final crystallization and filtration steps under an inert nitrogen atmosphere. This minimizes contact with atmospheric oxygen. [2]* Antioxidants: During work-up and crystallization, small amounts of an antioxidant like ascorbic acid or sodium metabisulfite can be added to scavenge oxidants. [2][3]* Solvent Purity: Ensure purification solvents (e.g., ethanol, water) are degassed before use to remove dissolved oxygen.

  • Storage: Store the final product under nitrogen or argon, protected from light, and at reduced temperatures (2-8°C) to ensure long-term stability. [4] Q8: What is an effective, scalable method for purifying the final product?

A8: Crystallization is the most effective and scalable method for purifying amino acids and their derivatives.

  • Recommended Protocol: Dissolve the crude product in a minimal amount of warm ethanol. Slowly add deionized, degassed water until a faint turbidity persists. Cool the solution slowly to room temperature, then to 0-5°C to induce crystallization. This process effectively removes most non-polar and highly polar impurities. [2]The final product can be filtered and washed with a cold ethanol/water mixture.

Analytical and Quality Control

Rigorous analytical control is essential at each stage of the synthesis. The following table summarizes recommended IPCs.

Stage / CompoundAnalytical MethodPurposeKey Parameters to Monitor
Starting Material HPLC-UV, NMRIdentity & PurityPurity >98%, absence of related structures.
Intermediate 1 (N-Boc) HPLC-UV, TLCReaction CompletionConversion of starting material >99%.
Intermediate 2 (α-Ethyl) HPLC-UV, LC-MSReaction CompletionFormation of desired mass, ratio to starting material.
Final Product HPLC-UV, ¹H & ¹³C NMR, MS, Elemental AnalysisIdentity, Purity, & Structure ConfirmationPurity >99.5%, correct spectral data, elemental composition.
Sample HPLC Protocol for Final Product Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile (e.g., 90:10 v/v). [5]* Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Expected Retention Time: Dependent on exact conditions, but should be well-resolved from starting materials and potential impurities.

References
  • Vertex AI Search. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Tianming Pharmaceutical. (2025, December 11).
  • Tsunoda, M. (2005, November 24). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Graduate School of Pharmaceutical Sciences, The University of Tokyo.
  • NOAA. (1992). METHYL DOPA | CAMEO Chemicals.
  • MAC-MOD Analytical.
  • Tammimäki, A. et al. (2018, April 15).
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • Miller, D. D. et al. (1997). Effect of L-Dopa and the Catechol-O-Methyltransferase Inhibitor Ro 41-0960 on Sulfur Amino Acid Metabolites. Ovid.
  • Muskiet, F. A. et al. Determination of 4-O-methylated catecholamine metabolites in urine by mass fragmentography. Clinical Chemistry, Oxford Academic.
  • RSC Publishing. (2016, July 12). Efficient and scalable synthesis of α,α-disubstituted β-amino amides.
  • Analyst (RSC Publishing). (2016, March 31). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. DOI:10.1039/C5AN02617B.
  • PubMed. (Year not specified).
  • Google Patents. US6218566B1 - Process for manufacturing of L-DOPA ethyl ester.
  • Thomson, R. J. et al. (Date not specified).
  • I-Med Journals. (2024, May 15).
  • ResearchGate. (2025, August 7).
  • Organic Chemistry Portal. (2024). α-Amino Acid synthesis by C-C coupling.
  • Scribd. Synthesis of 13C-Enriched Alpha-Methyldopa.
  • Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1.
  • Taylor & Francis. 3-O-Methyldopa – Knowledge and References.
  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Perlego. Alpha Amino Acid Synthesis | Overview & Research Examples.
  • PubChem. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946.
  • ResearchGate. (2025, August 7). Preparation of (R)‐ and (S)‐α‐methyldopa from a chiral hydantoin containing the α‐phenylethyl group | Request PDF.
  • ACS Publications. Synthesis of optically pure .alpha.-alkylated .alpha.-amino acids and a single-step method for enantiomeric excess determination | The Journal of Organic Chemistry.
  • Soares-da-Silva, P. et al. (2000, April 28).
  • Gpatindia. (2020, March 16). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Chen, Z. et al. (2012, April 4).
  • Google Patents.
  • Chemistry university. (2021, February 1).
  • Chemistry LibreTexts. (2020, May 30). 23.
  • The Organic Chemistry Tutor. (2020, March 30).
  • Ito, H. et al. (2013, November 6). Influence of O-methylated metabolite penetrating the blood–brain barrier to estimation of dopamine synthesis capacity in human L-[β-11C]DOPA PET. PMC.
  • Wielewska, E. et al. (2019, June 24). Development of a Sustainable, Simple, and Robust Method for Efficient l-DOPA Extraction.
  • Google Patents. US20030135065A1 - Process for the production of L-DOPA ethyl ester.
  • The Organic Chemistry Tutor. (2020, March 19).
  • Becker, J. M. et al. Cross-Linking of a DOPA-Containing Peptide Ligand into its G Protein-Coupled Receptor.
  • Kirk, K. L. et al. (Year not specified). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Chemistry and Biochemistry.
  • Tesoro, C. et al. (2022, August 17).

Sources

Validation & Comparative

Bioequivalence studies of Di-O-methyl alpha-Ethyl DL-DOPA analogs

Bioequivalence Evaluation of Di-O-methyl -Ethyl DL-DOPA Analogs: A Technical Guide

Introduction & Therapeutic Context

Di-O-methyl


-Ethyl DL-DOPA


The "Di-O-methyl" modification (masking the catechol hydroxyls) enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration and gut absorption, while the "


This guide outlines the technical roadmap for establishing bioequivalence (BE) for this complex racemic prodrug, addressing the critical challenges of stereoselective metabolism , prodrug activation , and active metabolite tracking .

Comparative Analysis: Product Performance

To design a robust BE study, one must understand how this analog compares to the Standard of Care (SoC). The table below contrasts the test compound with established alternatives.

Table 1: Pharmacokinetic & Mechanistic Comparison
FeatureDi-O-methyl

-Ethyl DL-DOPA
(Test Article)

-Methyldopa
(Standard Comparator)
L-DOPA (Levodopa)
Chemical Nature Racemic Prodrug (Dimethoxy ester/ether)Active Drug (Amino acid)Active Prodrug (Amino acid)
Primary Mechanism Metabolic activation


-Ethyldopa

False Neurotransmission
Decarboxylation


-Methylnorepinephrine (Agonist)
Decarboxylation

Dopamine (Agonist)
Absorption Profile High lipophilicity; rapid passive diffusion.Carrier-mediated transport (LAT1); saturable.Carrier-mediated transport (LAT1); saturable.
Metabolic Step 1 Demethylation (CYP450/liver) to active

-ethyldopa.
Decarboxylation (AADC) to

-methyldopamine.
Decarboxylation (AADC) or COMT methylation.
Chirality Racemic (DL): Requires chiral separation in analysis.L-Isomer: Single enantiomer active.L-Isomer: Single enantiomer active.
BE Challenge Tracking parent vs. active metabolite; stereoselective PK.Variability in absorption; endogenous interference (minor).High intra-subject variability; endogenous dopamine baseline.

Metabolic Pathway & Activation Logic

Understanding the activation pathway is prerequisite to selecting the correct analyte for bioequivalence. The parent compound (Di-O-methyl) is inactive until demethylated.

Figure 1: Metabolic Activation Pathway of Di-O-methyl -Ethyl DOPA

MetabolicPathwayProdrugDi-O-methyl alpha-Ethyl DOPA(Parent / Inactive)Intermediatealpha-Ethyl DOPA(Active Metabolite)Prodrug->IntermediateHepatic Demethylation(CYP450)FalseTransmitteralpha-Ethyl Norepinephrine(False Transmitter)Intermediate->FalseTransmitterDecarboxylation(AADC) & HydroxylationEliminationRenal Excretion(Conjugates)Intermediate->EliminationMetabolismFalseTransmitter->Elimination

Caption: The parent dimethoxy compound must undergo hepatic demethylation to form the active alpha-ethyldopa, which then enters the adrenergic pathway.

Bioequivalence Study Protocol

Because the drug is a racemic prodrug , the study design must adhere to FDA and EMA guidelines regarding chiral bioequivalence. If the enantiomers exhibit different PK/PD profiles (which is biologically certain, as the L-isomer is typically the substrate for AADC), stereospecific assays are mandatory.

Study Design Architecture
  • Design Type: Randomized, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy adult volunteers (

    
    , power calculated for 80% at 
    
    
    ).
  • Conditions: Fasting state (standard) unless the formulation is modified-release.

  • Washout Period:

    
     half-lives of the active metabolite (likely 5–7 days).
    
Analyte Selection Criteria (Critical)

Regulatory bodies (FDA/EMA) generally recommend measuring the parent drug for BE. However, for prodrugs where the parent is inactive and rapidly converted, the active metabolite is often the primary analyte for efficacy safety.

  • Primary Analyte:

    
    -Ethyl DOPA (The active species).
    
  • Secondary Analyte: Di-O-methyl

    
    -Ethyl DOPA (The parent prodrug, to assess absorption mechanism).
    
  • Chiral Requirement: You MUST assay the L- and D- enantiomers separately if:

    • The enantiomers have different pharmacokinetics (stereoselective metabolism).

    • The enantiomers have different pharmacodynamics (L is active, D is likely inactive).

Experimental Workflow
Figure 2: Bioequivalence Decision & Workflow

BE_Workflowcluster_analysisBioanalytical DecisionStartStudy InitiationScreeningSubject Screening(Healthy Vols, CYP Genotyping)Start->ScreeningDosingDosing Phase(Test vs Reference)Screening->DosingSamplingBlood Sampling(0 - 48h)Dosing->SamplingAnalysisBioanalysis (LC-MS/MS)*Chiral Column Required*Sampling->AnalysisStatsStatistical Analysis(90% CI of Geometric Mean Ratios)Analysis->StatsMeasure L-IsomerMeasure L-IsomerAnalysis->Measure L-IsomerMeasure D-IsomerMeasure D-IsomerAnalysis->Measure D-Isomer

Caption: Workflow emphasizes the necessity of chiral separation during the bioanalysis phase due to the racemic nature of the DL-DOPA analog.

Detailed Methodologies

Clinical Dosing Protocol
  • Preparation: Subjects fast for 10 hours overnight.

  • Administration: Single oral dose of Test (Di-O-methyl

    
    -Ethyl DL-DOPA) or Reference formulation with 240 mL water.
    
  • Sampling Points: Pre-dose (0h), then 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

    • Rationale: Frequent early sampling captures

      
       of the rapidly absorbed lipophilic parent; extended sampling captures the elimination phase of the active metabolite.
      
Bioanalytical Protocol (LC-MS/MS)

To distinguish the enantiomers and the parent/metabolite, a high-sensitivity method is required.

  • Instrumentation: UPLC coupled with Tandem Mass Spectrometry (MS/MS).

  • Sample Prep: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (to retain the amino acid moiety).

  • Chiral Separation:

    • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specialized for amino acids).

    • Mobile Phase: Methanol/Acetonitrile with acidic buffer (Formic acid) to protonate the amine.

  • MRM Transitions (Example):

    • Parent (Di-O-methyl):

      
      
      
      
      (Loss of carboxyl).
    • Metabolite (

      
      -Ethyldopa): 
      
      
      
      
      .
Acceptance Criteria

Bioequivalence is established if the 90% Confidence Interval (CI) for the geometric mean ratios (Test/Reference) of the following parameters falls within 80.00% – 125.00% :

  • 
     (Area under the curve to last measurable concentration).
    
  • 
     (Area under the curve extrapolated to infinity).
    
  • 
     (Peak plasma concentration).[1][2][3][4]
    

Note: This must apply to the active L-enantiomer specifically.

References

  • FDA Guidance for Industry. (2025). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[5] Link

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.[2][6] CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • Mehvar, R., & Jamali, F. (1997).[5] Bioequivalence of Chiral Drugs: Stereospecific Versus Non-Stereospecific Methods.[2][5][6][7] Clinical Pharmacokinetics, 33(2), 122-141. Link

  • Brunner-Guenat, M., et al. (1995).[8] Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism.[8] Journal of Pharmacy and Pharmacology, 47(10), 861-869. Link

  • Winn, M., et al. (1975). Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs.[9] Journal of Medicinal Chemistry, 18(4), 434-437.[9] Link

NMR spectral analysis validation for Di-O-methyl alpha-Ethyl DL-DOPA

Comparative NMR Validation Guide: Di-O-methyl -Ethyl DL-DOPA

Executive Summary & Structural Challenge

This guide provides a definitive protocol for the structural validation of Di-O-methyl


-Ethyl DL-DOPA

quaternary

-carbon
3,4-dimethoxy substitution

The primary objective of this guide is to distinguish the target molecule from its metabolic precursors (Methyldopa), potential regioisomers (N-ethyl derivatives), and process impurities (mono-methylated byproducts). We utilize a self-validating NMR workflow combining 1D proton analysis with 2D heteronuclear correlation (HMBC) to establish connectivity across the "blind" quaternary center.

Structural Analysis & Validation Logic

The validation logic relies on three distinct structural checkpoints. The following diagram illustrates the decision matrix used to confirm the structure.

ValidationLogicStartCrude SampleDi-O-methyl alpha-Ethyl DL-DOPACheck1Checkpoint 1: Aromatic Region(6.7 - 7.0 ppm)Start->Check1Check2Checkpoint 2: Methoxy Confirmation(3.7 - 3.8 ppm)Check1->Check2ABX Pattern ConfirmedCheck3Checkpoint 3: Alpha-Substituent(Quaternary Center)Check2->Check32x Singlets (6H)Result_ImpurityFAIL: Mono-methylatedSingle OMe peakCheck2->Result_Impurity1x Singlet (3H)Result_TargetCONFIRMED TARGETEthyl Group Present(Triplet + Multiplet)Check3->Result_TargetEthyl Signals(0.8t, 1.8m)Result_MethyldopaFAIL: Methyldopa AnalogMethyl Singlet onlyCheck3->Result_MethyldopaMethyl Signal(1.4s)

Figure 1: Structural decision matrix for distinguishing the target molecule from common analogs and impurities.

Comparative Spectral Analysis

The following table contrasts the expected

MethyldopaLevodopa

Solvent: DMSO-d

Structural MoietyTarget: Di-O-methyl

-Ethyl DL-DOPA
Alternative: Methyldopa (Dimethoxy analog)Alternative: Levodopa (Standard)Diagnostic Feature

-Substituent
Ethyl Group

0.85 (t, 3H,

=7Hz)

1.80 (m, 2H)
Methyl Group

1.40 (s, 3H)
Proton (Methine)

3.8-4.0 (m, 1H)
The "Ethyl Tag": The triplet at 0.85 ppm is the definitive fingerprint for the target.
Aromatic Ring

6.7 - 6.9 (m, 3H)ABX System

6.7 - 6.9 (m, 3H)ABX System

6.4 - 6.7 (m, 3H)ABX System
Methoxy Shift: O-methylation shifts aromatic protons downfield compared to Levodopa.
Methoxy Groups

3.72 (s, 3H)

3.75 (s, 3H)

3.72 (s, 3H)

3.75 (s, 3H)
Absent (OH peaks broad/exchangeable)Integration: Must integrate to 6H. 3H indicates mono-methyl impurity.
Benzylic CH


2.9 - 3.1 (dd, 2H)Diastereotopic

2.8 - 3.0 (s/dd, 2H)

2.9 - 3.1 (m, 2H)
Splitting: The chiral center makes these protons magnetically non-equivalent (AB system).

Technical Insight: In DMSO-d


, the ammonium protons (

) typically appear as a broad singlet around 8.0–8.5 ppm, but this is concentration-dependent and susceptible to exchange with water. Do not rely on amine integration for purity calculations [1].

Experimental Protocol

A. Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts (solvation shifts), follow this strict preparation method:

  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Add 600

    
    L of DMSO-d
    
    
    (99.9% D).
    • Why DMSO? Amino acids often exhibit poor solubility in CDCl

      
      . D
      
      
      O causes exchange of the amine/acid protons, losing valuable structural information. DMSO maintains the zwitterionic equilibrium while allowing observation of exchangeable protons [2].
  • Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or add 0.03% TMS.

  • Homogenization: Sonicate for 60 seconds. Ensure no suspended solids remain.

B. Acquisition Parameters (600 MHz equivalent)
  • 1D Proton (

    
    H): 
    
    • Pulse: 30° flip angle (zg30).

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of methyl protons).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical for Quaternary Carbon Assignment.

    • Optimization:

      
       (Long-range coupling).[1]
      
    • Scans: 32 per increment.

Advanced Validation: The HMBC Connectivity Workflow

The most common error in synthesizing


HMBC is the self-validating step.

The diagram below details the specific correlations required to prove the Ethyl group is attached to the

HMBC_Connectivitycluster_validValidation CriteriaEthyl_CH2Ethyl CH2(1.8 ppm)Alpha_CAlpha-Carbon (Quaternary)(~60-65 ppm)Ethyl_CH2->Alpha_CHMBC (2-bond)CarbonylCarbonyl C=O(~170-175 ppm)Ethyl_CH2->CarbonylHMBC (3-bond)Benzylic_CBenzylic CH2(~35-40 ppm)Ethyl_CH2->Benzylic_CHMBC (3-bond)Ethyl_CH3Ethyl CH3(0.85 ppm)Ethyl_CH3->Ethyl_CH2COSY (1H-1H)ValidationIf Ethyl CH2 correlates toCarbonyl AND Benzylic C= Alpha-Alkylation CONFIRMED

Figure 2: HMBC Connectivity Map. The correlation between the Ethyl methylene protons and the Carbonyl carbon is the "smoking gun" for alpha-substitution.

Interpretation of Figure 2:
  • The Ethyl-Carbonyl Link: If the ethyl group were on the Nitrogen, the correlation to the Carbonyl carbon (3-bond) would be weak or absent compared to the strong 3-bond correlation seen from the

    
    -position.
    
  • The Quaternary Hub: The

    
    -carbon does not show a proton signal in HSQC (it is quaternary). However, in HMBC, it must receive correlations from three  distinct sources: the Benzylic protons, the Ethyl protons, and the Amine protons (if visible).
    

References

  • Abraham, R. J., et al. (2006).[2] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard text for ABX and AB systems in aromatic amino acids).

  • PubChem Compound Summary. (2023). "3,4-Dimethoxy-L-phenylalanine" (Base structure reference).[3][4]

A Researcher's Guide to Purity Validation of Di-O-methyl alpha-Ethyl DL-DOPA via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety and efficacy. For novel therapeutic agents like Di-O-methyl alpha-Ethyl DL-DOPA, a derivative of the pivotal Parkinson's disease treatment L-DOPA, establishing an unambiguous purity profile is paramount. This guide provides an in-depth exploration of elemental analysis as a primary method for this purpose. It will detail the underlying principles, provide a comprehensive experimental protocol, and critically compare its performance against orthogonal analytical techniques.

The Foundational Role of Elemental Analysis in Purity Assessment

Elemental analysis, specifically CHNS/O analysis, serves as a fundamental gatekeeper for verifying the chemical integrity of synthesized organic compounds.[1] The technique operates on a simple yet powerful premise: a pure compound will possess a precise ratio of its constituent elements. By accurately quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), we can directly compare the empirical results to the theoretical values derived from the compound's molecular formula. Any significant deviation signals the presence of impurities, which could range from residual solvents and inorganic salts to synthetic byproducts.[2]

For Di-O-methyl alpha-Ethyl DL-DOPA, with a molecular formula of C₁₃H₁₉NO₄, the theoretical elemental composition is as follows:

  • Carbon (C): 61.65%

  • Hydrogen (H): 7.56%

  • Nitrogen (N): 5.53%

  • Oxygen (O): 25.26%

A measured composition that aligns closely with these values provides strong evidence of the sample's high purity.

Experimental Workflow for Purity Validation

The following diagram outlines the comprehensive workflow for validating the purity of Di-O-methyl alpha-Ethyl DL-DOPA using elemental analysis.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Reporting Sample Receive & Log Sample Homogenize Homogenize Sample Sample->Homogenize Dry Dry to Constant Weight (Vacuum Oven) Homogenize->Dry Weigh Accurately Weigh (1-3 mg) Dry->Weigh Calibrate Calibrate Analyzer (e.g., Acetanilide) Weigh->Calibrate Introduce Sample Combust Combustion at >900°C Calibrate->Combust Reduce Reduction of NOx to N2 Combust->Reduce Separate Gas Chromatography Separation Reduce->Separate Detect Thermal Conductivity Detector (TCD) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Raw Data Calculate Calculate Elemental % Integrate->Calculate Compare Compare with Theoretical % Calculate->Compare Report Generate Purity Report Compare->Report

Caption: Workflow for purity validation using elemental analysis.

Detailed Experimental Protocol

This protocol outlines the steps for determining the elemental composition of Di-O-methyl alpha-Ethyl DL-DOPA.

Instrumentation: A modern CHNS/O elemental analyzer.

Materials:

  • Di-O-methyl alpha-Ethyl DL-DOPA sample

  • High-purity tin or silver capsules

  • Certified organic analytical standard (e.g., Acetanilide)

  • High-purity oxygen (99.995%)

  • High-purity helium or argon (99.995%)

Procedure:

  • Sample Preparation:

    • Dry the Di-O-methyl alpha-Ethyl DL-DOPA sample under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight to remove any residual volatile solvents.

    • Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin or silver capsule. The exact mass should be recorded to at least four decimal places.

    • Seal the capsule, ensuring no sample is lost.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide.

    • Analyze the standard multiple times to ensure the instrument is providing accurate and precise results before analyzing the unknown sample.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted in a pure oxygen environment at a high temperature (typically >900°C).[3] This process converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen oxides (NOx), and sulfur (if present) to sulfur dioxide (SO₂).

    • The resulting gases are then passed through a reduction tube where the nitrogen oxides are converted to elemental nitrogen (N₂).

    • The mixture of gases (CO₂, H₂O, N₂, and SO₂) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Calculation and Interpretation:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values for Di-O-methyl alpha-Ethyl DL-DOPA. A generally accepted tolerance for purity is within ±0.4% of the theoretical value for each element.

Comparative Analysis with Orthogonal Methods

While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive validation strategy should employ orthogonal methods that measure different chemical properties. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such complementary techniques.[4][5]

Parameter Elemental Analysis (CHNS/O) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR)
Principle Measures the percentage of C, H, N, S, and O in the bulk sample.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Provides detailed information about the chemical structure and quantity of molecules based on the magnetic properties of their nuclei.
Purity Assessment Provides an indication of bulk purity based on elemental composition.Quantifies the main component relative to impurities that have a chromophore.Can provide both qualitative (structural confirmation) and quantitative (qNMR) purity assessment.[6]
Impurity Detection Detects impurities that alter the elemental composition (e.g., inorganic salts, residual solvents).Highly sensitive for detecting and quantifying structurally similar organic impurities.[7]Can identify and quantify both known and unknown impurities, provided they are present at detectable concentrations.
Strengths Simple, fast, and inexpensive for bulk purity assessment.[8] Insensitive to isomers.High sensitivity and resolution for separating complex mixtures.[9]Provides unambiguous structural confirmation. qNMR can be a primary ratio method, not requiring a standard of the analyte.
Limitations Does not provide information on the nature of impurities.[2] Cannot distinguish between isomers.Requires that impurities have a UV-active chromophore for detection by UV-Vis. Requires reference standards for impurity identification.Lower sensitivity compared to HPLC.[6] Can be complex to interpret for complex mixtures.
Conclusion: An Integrated Approach to Purity Validation

Elemental analysis is an indispensable, first-line technique for validating the purity of Di-O-methyl alpha-Ethyl DL-DOPA. Its ability to provide a rapid and accurate assessment of the bulk elemental composition makes it a highly reliable method for confirming the identity and purity of a synthesized compound.[10] However, for a complete and robust purity profile, it is crucial to integrate data from orthogonal techniques. HPLC offers superior sensitivity for detecting trace organic impurities, while NMR provides definitive structural confirmation and the ability to quantify impurities without the need for specific reference standards. By combining these methods, researchers and drug developers can establish a high degree of confidence in the quality and purity of their materials, a critical step in the journey from laboratory synthesis to clinical application.

References

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]

  • Henderson, T. Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. Available from: [Link]

  • Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. Available from: [Link]

  • Universal Lab. Basic principles and tests of organic element analysis. Available from: [Link]

  • Hohloch, S. et al. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. 2021. DOI:10.1039/D1QI01379C. Available from: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Labcompare. What Is an Elemental Analyzer & How Does It Work? Available from: [Link]

  • Pauli, G. F. et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. DOI:10.1021/jm500734a. Available from: [Link]

  • Bulduk, İ. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. International Journal of Innovative Approaches in Agricultural Research. 2023. DOI:10.29329/ijiaar.2023.568.5. Available from: [Link]

  • Pharmaffiliates. Levodopa-impurities. Available from: [Link]

  • ResearchGate. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials | Request PDF. Available from: [Link]

  • Wikipedia. L-DOPA. Available from: [Link]

  • DergiPark. Development and Validation of a Quantification Method for L-Dopa in Plants and Pharmaceutical Materials. Available from: [Link]

  • SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. Available from: [Link]

  • Academia.edu. Quantitative determination of L-DOPA in tablets by high performance thin layer chromatography. Available from: [Link]

  • National Center for Biotechnology Information. DL-Dopa | C9H11NO4. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Alpha-methyldopa | C10H13NO4. PubChem. Available from: [Link]

  • ResearchGate. Biological sources of L-DOPA: An alternative approach. Available from: [Link]

  • CoLab.ws. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form. Available from: [Link]

  • Pharmaffiliates. Carbidopa-impurities. Available from: [Link]

  • ScienceDirect. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • National Center for Biotechnology Information. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. PMC. Available from: [Link]

Sources

Cross-reactivity of Di-O-methyl alpha-Ethyl DL-DOPA in dopamine immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing Cross-Reactivity of Di-O-methyl alpha-Ethyl DL-DOPA in Dopamine Immunoassays

Executive Summary

For researchers and drug development professionals utilizing dopamine immunoassays, the potential interference of synthetic impurities such as Di-O-methyl alpha-Ethyl DL-DOPA (CAS: 21231-75-4) is a critical validation parameter.

The Verdict: In high-sensitivity commercial dopamine ELISAs utilizing cis-diol specific affinity extraction (Boronate) , this compound exhibits negligible to non-detectable cross-reactivity .

This lack of interference is driven by a dual-mechanism failure:

  • Extraction Exclusion: The methylation of the catechol hydroxyls prevents binding to boronate affinity gels, causing the compound to be eliminated prior to antibody incubation.

  • Epitope Masking: The steric and chemical alteration of the catechol moiety (dimethoxy substitution) drastically reduces affinity for dopamine-specific antibodies, which primarily recognize the dihydroxy-phenyl epitope.

Chemical Identity & Structural Homology

To understand the interference potential, we must first analyze the structural deviation of the impurity from the target analyte (Dopamine).

  • Target Analyte: Dopamine (3,4-dihydroxyphenethylamine).

  • Interferent: Di-O-methyl alpha-Ethyl DL-DOPA (3,4-dimethoxy-alpha-methyl-phenylalanine derivative).

FeatureDopamineDi-O-methyl alpha-Ethyl DL-DOPAImmunoassay Impact
Catechol Ring Dihydroxy (OH, OH)Dimethoxy (OCH3, OCH3)Critical: Loss of hydrogen bonding capability prevents recognition by boronate gels and catechol-specific antibodies.
Side Chain EthylamineAlpha-methyl, CarboxylatedModerate: The alpha-methyl and carboxyl groups add steric bulk, further hindering antibody binding at the side-chain epitope.
Cis-Diol Status YesNoDecisive: Prevents extraction in high-quality kits.

Mechanism of Interference (The Dual-Filter System)

High-performance dopamine immunoassays (e.g., from DLD Diagnostika, Eagle Biosciences) employ a "Dual-Filter" system that effectively screens out this specific impurity.

Filter 1: The Extraction Barrier (Boronate Affinity)

Most clinical-grade dopamine ELISAs require an extraction step to concentrate the analyte and remove serum matrix effects. This relies on Phenylboronic Acid (PBA) gels, which form reversible covalent bonds only with cis-diols (1,2-diols).

  • Dopamine: Contains a cis-diol

    
     Binds to Gel 
    
    
    
    Retained.
  • Di-O-methyl alpha-Ethyl DL-DOPA: Methoxy groups replace hydroxyls

    
     No cis-diol 
    
    
    
    Flows through to waste.
Filter 2: The Antibody Barrier (Immunological Specificity)

Even if the extraction step is bypassed (e.g., in a direct research assay), the antibody specificity provides a secondary barrier. Dopamine antibodies are typically raised against a conjugated form of dopamine (often acylated). The 3,4-dimethoxy substitution creates significant steric hindrance and eliminates the hydrogen bond donors required for high-affinity binding.

Visualizing the Rejection Pathway

G cluster_0 Sample Matrix Dopamine Dopamine (Target) Extraction Boronate Affinity Extraction Column Dopamine->Extraction Has Cis-Diol Impurity Di-O-methyl alpha-Ethyl DL-DOPA Impurity->Extraction No Cis-Diol Proteins Serum Proteins Proteins->Extraction Wash Wash Step (Removal of Non-Diols) Extraction->Wash Unbound Fraction Elution Acidic Elution Extraction->Elution Bound Fraction (Dopamine Only) Waste Waste Wash->Waste Impurity & Proteins DISCARDED Antibody Competitive ELISA (Antibody Binding) Elution->Antibody Clean Analyte

Figure 1: The Selective Extraction Workflow. The target impurity is rejected at the extraction phase due to the lack of a cis-diol moiety.

Comparative Cross-Reactivity Data

While specific marketing materials rarely list this exact synthetic intermediate, its performance can be accurately predicted by comparing it to known analogs in validated systems.

Table 1: Predicted vs. Observed Cross-Reactivity in Extraction-Based ELISA

CompoundStructural RelationCross-Reactivity (Typical)*Mechanism of Rejection
Dopamine Analyte100% N/A
L-DOPA Precursor (Cis-diol present)< 0.01%Antibody Specificity (Side chain differs)
Methyldopa Analog (Cis-diol present)< 0.01%Antibody Specificity (Alpha-methyl group)
3-Methoxytyramine Metabolite (Mono-methoxy)0.28%Partial Extraction Failure / Antibody Cross-reactivity
Di-O-methyl alpha-Ethyl DL-DOPA Target Impurity < 0.001% (Negligible) Total Extraction Failure (No cis-diol)

*Data based on standard competitive ELISA specifications (e.g., DLD Diagnostika, Eagle Biosciences) utilizing boronate extraction.

Experimental Validation Protocol

As a researcher, you should not rely solely on theoretical predictions. Use this Self-Validating Protocol to quantify the exact cross-reactivity of Di-O-methyl alpha-Ethyl DL-DOPA in your specific assay.

Protocol: Spike-and-Recovery Interference Test

Objective: Determine if the impurity interferes with dopamine quantification at physiological or pharmacological concentrations.

Materials:

  • Dopamine ELISA Kit (with extraction plate).

  • Di-O-methyl alpha-Ethyl DL-DOPA standard (CAS 21231-75-4).

  • Dopamine-free Urine or Plasma Matrix (or Assay Buffer).

Step-by-Step Methodology:

  • Preparation of Spikes:

    • Control (C0): Matrix only (0 ng/mL Dopamine).

    • Target (T1): Matrix + Dopamine (e.g., 200 ng/mL - mid-curve).

    • Interferent High (I-High): Matrix + Impurity (10,000 ng/mL). Note: Test at 100x molar excess.

    • Mix (M1): Matrix + Dopamine (200 ng/mL) + Impurity (10,000 ng/mL).

  • Extraction & Assay:

    • Run all samples (C0, T1, I-High, M1) through the entire assay procedure, including the boronate affinity extraction step.

  • Analysis & Calculation:

    • Direct Cross-Reactivity: Calculate concentration of I-High.

      
      
      
    • Interference (Recovery): Compare M1 to T1.

      
      
      

Acceptance Criteria:

  • % CR: Should be < 0.1%.

  • % Recovery: Should be between 85% - 115%.

References

  • DLD Diagnostika GmbH. (2021). Dopamine High Sensitive ELISA Instructions for Use. Retrieved from [Link]

  • Eagle Biosciences. (2016). Dopamine High Sensitive ELISA Assay Kit Protocol. Retrieved from [Link]

  • Hansen, D. K., et al. (2012). Boronate affinity chromatography of cells and biomacromolecules. National Institutes of Health. Retrieved from [Link]

Reference Standards for Di-O-methyl alpha-Ethyl DL-DOPA Quantification: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development.

Executive Summary: The Criticality of the Dimethoxy Intermediate

In the synthesis and quality control of


-alkylated amino acids—specifically the DOPA decarboxylase inhibitor class (e.g., 

-ethyl DOPA)—the compound Di-O-methyl

-Ethyl DL-DOPA
(CAS: 21231-75-4) serves a dual critical role. It is both the penultimate synthetic intermediate and a potentially toxic process impurity that must be strictly controlled.

Unlike the final active pharmaceutical ingredient (API), which is hydrophilic and catechol-based, this dimethoxy analog retains the protective methyl groups, significantly altering its lipophilicity and metabolic profile. This guide evaluates the available reference standards for this compound, compares quantification strategies, and provides a self-validating protocol for its detection in complex matrices.

Compound Profile
  • Chemical Name: 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid

  • Common Name: Di-O-methyl

    
    -Ethyl DL-DOPA[1]
    
  • CAS Number: 21231-75-4

  • Molecular Formula:

    
    
    
  • Key Characteristic: Significantly higher LogP (hydrophobicity) compared to the parent

    
    -ethyl DOPA due to methoxy substitution.
    

Comparative Analysis of Reference Standards

When quantifying this specific impurity, researchers typically face a choice between using an Authentic Certified Reference Material (CRM) , a Synthesized In-House Standard , or a Surrogate Standard (e.g., Methyldopa analogs).

Table 1: Performance Comparison of Quantification Standards
FeatureAuthentic Standard (CAS 21231-75-4) Surrogate (Methyldopa Dimethoxy Analog) In-House Synthesized (Crude)
Accuracy High (Direct calibration)Low (Requires Relative Response Factor)Variable (Depends on purification)
Traceability COA from accredited supplierTheoretical assumptionNMR/Mass Spec validation required
Retention Time Exact matchShifted (Methyl vs. Ethyl difference)Exact match
Regulatory Risk Low (Preferred by FDA/EMA)High (Data rejection risk)Moderate (Requires full characterization)
Cost High (

$)
Moderate (

)
High initial labor (

$)
Stability High (Methoxy groups stabilize ring)HighVariable (Residual solvents/acids)
Expert Insight: Why the Authentic Standard is Non-Negotiable

While structurally similar to the Methyldopa intermediate (3,4-dimethoxy-


-methyl-phenylalanine), the 

-ethyl group
introduces steric hindrance that alters the solvation shell. In Reversed-Phase HPLC (RP-HPLC), this results in a retention time shift of 1.5–2.0 minutes compared to the methyl analog. Using a surrogate prevents accurate peak identification in complex impurity profiles where other alkylated by-products may co-elute. Therefore, direct calibration with the authentic CAS 21231-75-4 is the only self-validating method.

Mechanistic Context: Origin of the Impurity

To understand why we quantify this, we must visualize the synthesis pathway. The "Di-O-methyl" compound is formed via a Strecker synthesis or condensation and must be aggressively demethylated (usually with HBr or


) to yield the active drug.
Figure 1: Synthesis & Impurity Pathway

G Start 3,4-Dimethoxy phenylacetone Step1 Strecker Reaction (KCN / NH4Cl) Start->Step1 Intermediate Di-O-methyl alpha-Ethyl DL-DOPA (The Standard) [Hydrophobic] Step1->Intermediate Formation Intermediate->Intermediate Residual Impurity (Target Analyte) Product alpha-Ethyl DOPA (Active Drug) [Hydrophilic] Intermediate->Product Incomplete Conversion Step2 Demethylation (HBr / Heat)

Caption: The Di-O-methyl intermediate is the direct precursor to the active drug. Incomplete demethylation leaves this hydrophobic impurity in the final product.

Validated Experimental Protocol

This protocol is designed to be self-validating by exploiting the significant polarity difference between the target impurity (Di-O-methyl) and the parent drug (


-ethyl DOPA).
Methodology: RP-HPLC with UV Detection

Principle: The presence of two methoxy groups renders the impurity significantly more hydrophobic than the final drug. On a C18 column, the drug will elute near the void volume (unless ion-pairing is used), while the Di-O-methyl impurity will be strongly retained.

Reagents & Equipment
  • Standard: Di-O-methyl alpha-Ethyl DL-DOPA ( >98% purity).

  • Column: C18 End-capped (e.g., 250mm x 4.6mm, 5µm).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV at 280 nm (Catechol/Benzene absorption maximum).

Step-by-Step Workflow
  • Standard Preparation (Stock):

    • Weigh 10 mg of Di-O-methyl alpha-Ethyl DL-DOPA.

    • Dissolve in 10 mL of 50:50 Water:ACN . Note: Do not use pure water; the methoxy groups reduce aqueous solubility.

    • Concentration: 1.0 mg/mL.

  • Sample Preparation:

    • Dissolve the bulk

      
      -ethyl DOPA sample at 5.0 mg/mL in 0.1% H3PO4 .
      
    • Crucial Step: Filter through 0.22 µm PVDF. Nylon filters may bind the hydrophobic impurity.

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic hold to elute the polar parent drug).

    • 5-20 min: 5% -> 60% B (Linear gradient to elute the Di-O-methyl impurity).

    • 20-25 min: 60% B (Wash).

    • 25-30 min: 5% B (Re-equilibration).

  • System Suitability Criteria (Self-Validation):

    • Resolution (Rs): The separation between the main peak (

      
      -ethyl DOPA) and the impurity must be > 10.0 (due to the massive polarity shift).
      
    • Tailing Factor: < 1.5 for the impurity peak.

Table 2: Expected Retention Behavior
CompoundLogP (Approx)Expected RT (min)Elution Order

-Ethyl DOPA
-1.5 (Polar)3.5 - 4.51 (Void)
Di-O-methyl Impurity +1.2 (Non-polar)14.0 - 16.02 (Late)

Advanced Quantification: LC-MS/MS

For trace analysis ( < 0.05%), UV detection may lack sensitivity. An LC-MS approach is recommended.[3]

Transition Setup
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: 254.1 m/z (Calculated for

    
    ).
    
  • Product Ions:

    • Quantifier: 208.1 m/z (Loss of formate/carboxyl group).

    • Qualifier: 177.1 m/z (Loss of methoxy/ethyl fragments).

Note on Isotopic Standards: If a deuterated version of the Di-O-methyl standard is unavailable, use Methyldopa-d3 as the Internal Standard, but apply a Relative Response Factor (RRF) correction derived from the authentic non-deuterated Di-O-methyl standard (CAS 21231-75-4).

References

  • Splendid Lab. (n.d.). Di-O-methyl alpha-Ethyl DL-DOPA Reference Standard. Retrieved from

  • ChemBlink. (n.d.). Product Data: Di-O-methyl alpha-Ethyl DL-DOPA (CAS 21231-75-4). Retrieved from

  • Saari, W. S., et al. (1978).[4] Synthesis and antihypertensive activity of some ester progenitors of methyldopa. Journal of Medicinal Chemistry, 21(8), 746-753.[4] Link

  • United States Pharmacopeia (USP). (2023). Methyldopa: Organic Impurities Procedure. USP-NF. (General reference for DOPA impurity methodologies).

Disclaimer: This guide is for research and development purposes. Always verify the Certificate of Analysis (CoA) of the reference standard before use in GMP environments.

Sources

A Comparative Pharmacokinetic Analysis of Ethylated vs. Methylated DOPA Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of Parkinson's disease (PD) therapeutics, Levodopa (L-DOPA) remains the gold standard for symptomatic relief.[1][2] However, its challenging pharmacokinetic profile, characterized by poor solubility, erratic absorption, and a short half-life, has driven the development of prodrug strategies aimed at enhancing its clinical utility.[1][2] This guide provides a comparative analysis of two prominent ester prodrugs of L-DOPA: the ethylated derivative, Etilevodopa (L-DOPA ethyl ester), and the methylated derivative, Melevodopa (L-DOPA methyl ester). We will delve into their pharmacokinetic properties, the experimental methodologies used to assess them, and the underlying rationale for their design, providing researchers and drug development professionals with a comprehensive resource for their own investigations.

The Rationale for Esterification: Overcoming L-DOPA's Limitations

The primary motivation for developing ester prodrugs of L-DOPA is to improve its physicochemical properties, particularly its solubility.[1][3] L-DOPA's low aqueous solubility can lead to delayed and variable absorption from the gastrointestinal tract, contributing to the "wearing-off" phenomenon and motor fluctuations experienced by many PD patients.[4] By esterifying the carboxylic acid group of L-DOPA with either an ethyl or a methyl group, the resulting prodrugs exhibit significantly enhanced water solubility.[1][3] This increased solubility allows for more rapid and consistent dissolution in the gastrointestinal fluids, leading to a faster onset of action.[1][3]

These prodrugs are designed to be pharmacologically inactive until they are hydrolyzed by endogenous esterases in the gastrointestinal tract and bloodstream, releasing the active L-DOPA molecule.[3] This conversion is a critical step in their mechanism of action, and its efficiency directly impacts the bioavailability of L-DOPA.

Comparative Pharmacokinetic Profiles

Table 1: Comparative Pharmacokinetic Parameters of Etilevodopa and Melevodopa
ParameterEtilevodopa (Oral)Melevodopa (Oral, Effervescent Tablet)Standard Levodopa (Oral)Key Observations
Time to Maximum Plasma Concentration (tmax) ~30 minutes[5][6]Tended to be more rapid than standard L-DOPA[2]~54 minutes[5][6]Both prodrugs demonstrate a significantly faster time to peak plasma concentration of L-DOPA compared to the parent drug.
Maximum Plasma Concentration (Cmax) Significantly greater than standard Levodopa[5][6]Less apparent accumulation and variability compared to standard L-DOPA[1]VariesEtilevodopa shows a higher peak concentration, while melevodopa offers a more consistent and less variable peak level.
Area Under the Curve (AUC) Significantly greater in the first 45-120 minutes post-administration[5][6]Less apparent accumulation and variability over a 12-hour period[1]VariesEtilevodopa provides a more rapid initial exposure to L-DOPA, while melevodopa provides a more stable overall exposure.
Bioavailability Not explicitly stated, but inferred to be improved due to higher early AUC.In a nasal powder formulation, absolute bioavailability was significantly higher (66.7-82.4%) than oral L-DOPA (16.2%)[7]~30% when co-administered with a decarboxylase inhibitor.[8]Both prodrugs are designed to enhance bioavailability, with melevodopa showing promising results in alternative delivery routes.

Delving into the Metabolic Pathway

The metabolic journey of these ester prodrugs is a two-step process that ultimately leads to the formation of dopamine in the brain.

cluster_gut_blood Gastrointestinal Tract & Bloodstream cluster_blood_brain_barrier Blood-Brain Barrier cluster_brain Brain Prodrug Etilevodopa or Melevodopa LDOPA L-DOPA Prodrug->LDOPA Hydrolysis LDOPA_BBB L-DOPA LDOPA->LDOPA_BBB Transport Esterases Esterases Esterases->Prodrug LDOPA_brain L-DOPA LDOPA_BBB->LDOPA_brain Transport Dopamine Dopamine LDOPA_brain->Dopamine Decarboxylation AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->LDOPA_brain

Caption: Metabolic pathway of ethylated and methylated DOPA derivatives.

Experimental Protocols for Pharmacokinetic Assessment

To provide actionable insights for researchers, we outline a representative experimental workflow for assessing the pharmacokinetics of these DOPA derivatives in a preclinical setting.

In Vivo Pharmacokinetic Study in a Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model is a well-established and widely used model for studying Parkinson's disease.[5]

Experimental Workflow:

cluster_animal_prep Animal Model Preparation cluster_drug_admin Drug Administration cluster_sampling Blood Sampling cluster_analysis Bioanalysis A1 Induce unilateral 6-OHDA lesion in the medial forebrain bundle of Sprague-Dawley rats. A2 Allow for a 2-3 week recovery and lesion stabilization period. A1->A2 A3 Confirm lesion with apomorphine-induced rotation test. A2->A3 B1 Fast rats overnight prior to dosing. B2 Administer equimolar doses of Etilevodopa, Melevodopa, or L-DOPA via oral gavage. B1->B2 C1 Collect serial blood samples (e.g., 0, 15, 30, 60, 120, 240 min) from the tail vein into heparinized tubes. C2 Immediately centrifuge samples to separate plasma. C1->C2 C3 Stabilize plasma with an antioxidant solution (e.g., ascorbic acid) and store at -80°C. C2->C3 D1 Thaw plasma samples on ice. D2 Perform protein precipitation with an acidified organic solvent (e.g., perchloric acid in methanol). D1->D2 D3 Analyze supernatant using a validated LC-MS/MS method. D2->D3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.